Methyl 4-(morpholin-4-ylsulfonyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-17-12(14)10-2-4-11(5-3-10)19(15,16)13-6-8-18-9-7-13/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENFSNKXDAZGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 4-(morpholin-4-ylsulfonyl)benzoate CAS 332413-01-1 properties
The following technical guide details the properties, synthesis, and application of Methyl 4-(morpholin-4-ylsulfonyl)benzoate (CAS 332413-01-1). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a pharmacophore scaffold.[1]
A Versatile Sulfonamide Scaffold for Drug Discovery
CAS Number: 332413-01-1 Chemical Formula: C₁₂H₁₅NO₅S Molecular Weight: 285.32 g/mol IUPAC Name: this compound[2]
Introduction & Strategic Utility
This compound is a bifunctional synthetic intermediate characterized by a sulfonamide core flanked by a morpholine ring and a methyl ester. In modern drug discovery, this molecule serves as a critical "privileged structure" building block.
-
The Morpholine-Sulfonamide Motif: This moiety is chemically stable and metabolically robust. It improves water solubility and pharmacokinetic profiles (ADME) compared to phenyl-only analogs. It is frequently observed in kinase inhibitors (e.g., PI3K/mTOR pathway modulators) and antimicrobial agents.
-
The Benzoate Ester Handle: The methyl ester at the para-position acts as a masked carboxylic acid. It allows for orthogonal protection strategies or direct hydrolysis to generate the free acid (4-(morpholin-4-ylsulfonyl)benzoic acid), which can then be coupled to diverse amines to generate combinatorial libraries.
Physicochemical Properties[3][4][5][6][7]
The following data summarizes the core physical characteristics. Where experimental values are proprietary or absent in public literature, predicted values based on structure-activity relationship (SAR) algorithms are provided.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Standard for pure sulfonamides |
| Molecular Weight | 285.32 g/mol | Monoisotopic Mass: 285.0671 |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Low solubility in water |
| LogP (Predicted) | ~1.2 - 1.5 | Lipophilic enough for cell permeability |
| H-Bond Donors | 0 | No free N-H or O-H groups |
| H-Bond Acceptors | 6 | Sulfonyl oxygens, ester, morpholine O/N |
| Rotatable Bonds | 4 | S-N, S-C(Ar), C(Ar)-C(=O), O-Me |
Synthesis Methodology
The synthesis of CAS 332413-01-1 follows a nucleophilic substitution pathway (Sulfonylation). This protocol is designed to be self-validating : the evolution of HCl gas (or precipitation of amine hydrochloride salts) serves as a visual progress indicator.
Reaction Scheme
Figure 1: Synthesis via sulfonylation of morpholine. The reaction proceeds through nucleophilic attack of the morpholine nitrogen on the sulfonyl sulfur.
Detailed Protocol
Prerequisites:
-
Starting Material: Methyl 4-(chlorosulfonyl)benzoate (CAS 69995-35-9).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to scavenge HCl.
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Methyl 4-(chlorosulfonyl)benzoate (1.0 eq, e.g., 5.0 g) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Mix Morpholine (1.1 eq) with Triethylamine (1.2 eq) in DCM (10 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes.
-
Observation: A white precipitate (Et₃N·HCl) will form immediately, confirming the reaction is proceeding.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting sulfonyl chloride spot (high Rf) should disappear.
-
-
Work-up:
-
Dilute with DCM (50 mL).
-
Wash with 1M HCl (2 x 30 mL) to remove excess morpholine and amine salts.
-
Wash with Saturated NaHCO₃ (30 mL) to remove any hydrolyzed sulfonic acid byproducts.
-
Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically a white solid that can be recrystallized from Ethanol or purified via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic signatures.
¹H NMR (400 MHz, CDCl₃)
-
δ 8.20 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the ester (deshielded by carbonyl).
-
δ 7.85 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the sulfonamide.
-
δ 3.96 (s, 3H): Methyl ester singlet (-COOCH ₃).
-
δ 3.75 (m, 4H): Morpholine protons adjacent to Oxygen (-CH₂-O -CH₂-).
-
δ 3.02 (m, 4H): Morpholine protons adjacent to Nitrogen (-CH₂-N -CH₂-).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Mass: [M+H]⁺ = 286.08 Da.
Applications in Drug Discovery[1][4][6][8][9]
This compound acts as a "hub" intermediate. Its primary utility lies in the divergence of the ester functionality.
Workflow: From Scaffold to Lead
Figure 2: Derivatization workflow. The ester is hydrolyzed to the acid, enabling amide coupling to create diverse bioactive libraries.
Key Therapeutic Areas
-
PI3K/mTOR Inhibitors: The morpholine-sulfonamide motif mimics the hinge-binding region of ATP in certain kinase active sites.
-
Carbonic Anhydrase Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrase (CA). While primary sulfonamides (-SO₂NH₂) are most potent, substituted sulfonamides (like this morpholine derivative) are explored for isoform selectivity (e.g., targeting tumor-associated CA IX/XII).
-
Antibacterial Agents: Sulfonyl-morpholine derivatives have shown activity against Gram-positive bacteria by interfering with folate synthesis pathways, distinct from traditional sulfa drugs.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester.
References
- Synthesis of Sulfonamides (General Protocol):Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for sulfonyl chloride coupling).
-
Precursor Availability: Methyl 4-(chlorosulfonyl)benzoate (CAS 69995-35-9). PubChem Compound Summary. Link
-
Biological Relevance (PI3K Inhibitors): Xiang, H. Y., et al. "Identification of methyl... as an orally bioavailable, highly potent, PI3K alpha inhibitor."[3] European Journal of Medicinal Chemistry, 2021.[3] Link (Demonstrates the utility of morpholine/sulfonamide scaffolds in kinase drug design).
-
Biological Relevance (Sulfonamide Antibacterials): Saudi Journal of Biological Sciences, 2016, 23(1), 34-38.[4] Link (Discusses antimicrobial modulation of phenylsulfonyl morpholine derivatives).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [chemdict.com]
- 3. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 4-(morpholinosulfonyl)benzoate SMILES and InChIKey
Technical Monograph: Methyl 4-(morpholinosulfonyl)benzoate Identifier Validation, Synthetic Methodology, and Pharmacophore Characterization
Executive Summary & Chemical Identity
Methyl 4-(morpholinosulfonyl)benzoate is a pivotal intermediate in medicinal chemistry, serving as a scaffold for the synthesis of histone deacetylase (HDAC) inhibitors, matrix metalloproteinase (MMP) inhibitors, and various sulfonamide-based antimicrobials. Structurally, it combines a lipophilic methyl ester (a masked carboxylic acid) with a morpholinosulfonyl group, a moiety frequently employed to modulate pharmacokinetic properties such as metabolic stability and water solubility compared to primary sulfonamides.
This guide provides a validated technical profile for this compound, focusing on its precise identification, synthesis from commercially available precursors, and structural validation.
Chemical Informatics
| Parameter | Data |
| IUPAC Name | Methyl 4-(morpholin-4-ylsulfonyl)benzoate |
| Common Name | Methyl 4-(morpholinosulfonyl)benzoate |
| Molecular Formula | C₁₂H₁₅NO₅S |
| Molecular Weight | 285.32 g/mol |
| SMILES | COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
| InChI String | InChI=1S/C12H15NO5S/c1-18-12(14)10-2-4-11(5-3-10)19(15,16)13-6-8-17-9-7-13/h2-5H,6-9H2,1H3 |
| Key Pharmacophore | Sulfonamide (Morpholine-capped); Benzoate Ester |
Synthetic Pathway & Mechanistic Insight
The most robust route to Methyl 4-(morpholinosulfonyl)benzoate utilizes a nucleophilic substitution reaction between Methyl 4-(chlorosulfonyl)benzoate and morpholine . This pathway is preferred over direct chlorosulfonation of methyl benzoate due to the regioselectivity already established in the sulfonyl chloride precursor.
Reaction Mechanism
The reaction proceeds via an
-
Nucleophilic Attack: The lone pair on the morpholine nitrogen attacks the electrophilic sulfur center.
-
Elimination: Chloride is displaced as a leaving group.
-
Scavenging: The generated HCl is neutralized by an auxiliary base (typically Triethylamine or Diisopropylethylamine) to prevent protonation of the unreacted morpholine, which would render it non-nucleophilic.
Synthetic Workflow Diagram (Graphviz)
Caption: Step-wise synthetic workflow for the generation of Methyl 4-(morpholinosulfonyl)benzoate via sulfonyl chloride displacement.
Experimental Protocol
Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Morpholine is flammable and corrosive. Perform all operations in a fume hood.
Reagents & Materials
| Reagent | Equivalents | Role |
| Methyl 4-(chlorosulfonyl)benzoate | 1.0 eq | Electrophile / Scaffold |
| Morpholine | 1.1 - 1.2 eq | Nucleophile |
| Triethylamine ( | 2.0 eq | Acid Scavenger (Base) |
| Dichloromethane (DCM) | Solvent (0.2 M) | Reaction Medium |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the sulfonylation and minimizes side reactions.
-
Addition: Add Triethylamine (2.0 eq) to the solution.
-
Nucleophile Introduction: Dropwise, add Morpholine (1.1 eq) dissolved in a small volume of DCM over 15 minutes. Rationale: Slow addition prevents localized overheating and ensures selectivity.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LCMS.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash 1: 1M HCl (aqueous). Rationale: Protonates and removes unreacted morpholine and excess TEA.
-
Wash 2: Saturated
. Rationale: Neutralizes any residual acid and removes potential hydrolysis byproducts (benzoic acid derivatives). -
Wash 3: Brine.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude material typically solidifies upon concentration. Recrystallize from EtOAc/Hexanes or purify via silica gel flash chromatography if necessary.
Structural Validation & Analysis
To ensure scientific integrity, the isolated product must be validated using NMR and MS. The following data points are characteristic of the target structure.
Expected H NMR Data ( , 400 MHz)
-
Aromatic Region: A characteristic AA'BB' system (two doublets) for the para-substituted benzene ring.
- ~8.20 ppm (d, 2H, ortho to ester).
- ~7.85 ppm (d, 2H, ortho to sulfonamide).
-
Methyl Ester:
-
~3.98 ppm (s, 3H,
).
-
~3.98 ppm (s, 3H,
-
Morpholine Ring:
-
~3.75 ppm (m, 4H,
). -
~3.05 ppm (m, 4H,
).
-
~3.75 ppm (m, 4H,
Physicochemical Properties (Calculated)
| Property | Value | Significance |
| cLogP | ~1.2 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~75 Ų | Polar surface area suitable for oral bioavailability (<140 Ų). |
| H-Bond Acceptors | 5 | Within Lipinski's Rule of 5 limits. |
Pharmacological Utility
The conversion of the sulfonyl chloride to the morpholinosulfonyl group serves two primary purposes in drug design:
-
Solubility Enhancement: The morpholine ring disrupts the crystal lattice energy compared to a phenyl ring and introduces an ether oxygen capable of hydrogen bonding with water, improving aqueous solubility [1].
-
Metabolic Stability: The sulfonamide bond is generally resistant to hydrolysis and metabolic cleavage, providing a stable linker between the aromatic core and the morpholine "tail" [2].
This molecule is frequently hydrolyzed (using LiOH/THF) to the corresponding benzoic acid , which is then coupled to amines to generate diverse amide libraries for high-throughput screening.
References
-
PubChem. Methyl 4-(chlorosulfonyl)benzoate (CID 4738388).[1] National Library of Medicine.[2] Available at: [Link]
-
National Center for Biotechnology Information. Morpholinosulfonic acid (CID 151415). PubChem Compound Summary.[2][3] Available at: [Link]
Sources
The Morpholinyl Sulfonyl Benzoate Scaffold: A Versatile Pharmacophore in Medicinal Chemistry
The following technical guide details the medicinal chemistry applications, synthetic pathways, and pharmacological significance of the morpholinyl sulfonyl benzoate scaffold.
Executive Summary
The morpholinyl sulfonyl benzoate moiety represents a "privileged scaffold" in modern drug discovery, valued for its ability to balance physicochemical properties with specific target engagement. This structural motif combines three distinct functional units: the morpholine ring (solubility enhancer and hydrogen bond acceptor), the sulfonyl group (stable linker and geometry constrainer), and the benzoate core (vector for further functionalization).[1]
This guide analyzes the application of this scaffold across three critical therapeutic areas: Neuroscience (NKCC1 inhibition) , Virology (HIV capsid modulation) , and Oncology (Epigenetic regulation) .[1] It provides validated synthetic protocols and detailed structure-activity relationship (SAR) insights for researchers designing next-generation therapeutics.[1]
Structural Analysis & Pharmacophore Logic
The utility of the morpholinyl sulfonyl benzoate scaffold stems from the synergistic properties of its components.
| Component | Chemical Role | Pharmacological Benefit |
| Morpholine Ring | Saturated heterocycle; pKa ~8.3 | Improves aqueous solubility and metabolic stability; reduces lipophilicity (LogP) compared to phenyl analogs.[1] |
| Sulfonyl Linker | Tetrahedral geometry; Strong H-bond acceptor | Rigidifies the distance between the morpholine and the benzoate; acts as a bioisostere for carbonyls but with higher metabolic resistance.[1] |
| Benzoate Core | Aromatic anchor; Electrophilic carbonyl | Provides π-π stacking opportunities; the ester/acid functionality serves as a "warhead" attachment point for amides or heterocycles. |
Visualizing the Scaffold's Role
The following diagram illustrates how this scaffold interacts with biological targets and serves as a central hub in drug design.
Caption: Functional decomposition of the morpholinyl sulfonyl benzoate scaffold and its mapping to key therapeutic targets.[1]
Synthetic Chemistry
Accessing this scaffold typically involves the reaction of chlorosulfonyl benzoic acids (or esters) with morpholine.[1] The regiochemistry (3- vs 4-substitution) is determined by the starting material selection.[1]
General Synthetic Workflow
The synthesis is robust, scalable, and typically proceeds via nucleophilic substitution followed by ester hydrolysis or amide coupling.
Caption: Divergent synthetic pathways from the chlorosulfonyl precursor to ester and amide derivatives.
Biological Applications & Case Studies
Case Study 1: Neuroscience (NKCC1 Inhibitors)
-
Target: Na+-K+-2Cl- cotransporter 1 (NKCC1).[1]
-
Therapeutic Indication: Treatment of core cognitive symptoms in Down Syndrome.
-
Key Compound: ARN23746 (and related 3-morpholinosulfonyl benzoates).[1][2]
-
Mechanism: Researchers identified that selective inhibition of NKCC1 can rescue cognitive deficits.[1] The 3-morpholinosulfonyl group was critical for selectivity over the related NKCC2 transporter (kidney function), reducing diuretic side effects common with loop diuretics like bumetanide.[1]
-
SAR Insight: The meta (3-position) orientation of the sulfonyl group relative to the benzoate maximizes interaction with the NKCC1 translocation pocket while maintaining a favorable safety profile [1].[1]
Case Study 2: Virology (HIV Capsid Modulators)
-
Therapeutic Indication: Antiretroviral therapy (long-acting).[1]
-
Key Compounds: Phenylalanine derivatives (e.g., 12a2 , 21a2 ) containing a morpholinosulfonyl benzamide tail.[1]
-
Mechanism: These compounds bind to the conserved hydrophobic pocket of the HIV-1 capsid protein.[1] The morpholine ring occupies a solvent-exposed region, improving solubility, while the sulfonyl group forms critical hydrogen bonds with backbone amides in the CA protein.[1] This binding stabilizes the capsid lattice, preventing proper uncoating (early stage) or causing defective assembly (late stage) [2, 3].[1]
Case Study 3: Oncology (Epigenetic Modulators)
-
Target: Lysine-specific demethylase 1 (LSD1) and Histone Deacetylases (HDACs).[1][5]
-
Therapeutic Indication: Solid tumors (Breast, Lung).[1]
-
Key Intermediate: Methyl 3-(morpholinosulfonyl)benzoate .[1]
-
Mechanism: This ester serves as the precursor for hydrazide-based inhibitors. The morpholinosulfonyl group acts as a "cap" that sits at the entrance of the substrate channel, providing steric bulk that enhances isoform selectivity for LSD1 over monoamine oxidases (MAOs) [4].[1]
Experimental Protocol: Synthesis of Methyl 4-(morpholinosulfonyl)benzoate
This protocol yields a high-purity intermediate suitable for subsequent hydrolysis to the acid or direct conversion to hydrazides.[1]
Reagents:
-
Methyl 4-(chlorosulfonyl)benzoate (1.0 eq)[1]
-
Morpholine (1.2 eq)[1]
-
Triethylamine (Et3N) (1.5 eq)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with Methyl 4-(chlorosulfonyl)benzoate (5.0 g, 21.3 mmol) and dissolve in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: In a separate vial, mix Morpholine (2.23 g, 25.6 mmol) and Et3N (3.23 g, 32.0 mmol) in DCM (10 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes.
-
Note: The reaction is exothermic.[1] Control addition rate to maintain internal temperature < 5°C.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3 hours. Monitor reaction progress by TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.[1]
-
Workup: Quench the reaction with 1M HCl (30 mL) to neutralize excess amine. Separate the organic layer and wash sequentially with saturated NaHCO3 (30 mL) and brine (30 mL).[1]
-
Drying: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude off-white solid from Ethanol/Water (9:1) to afford the title compound as white crystals.
-
Yield: Typically 85-92%.
-
Characterization: 1H NMR (400 MHz, DMSO-d6) should show the characteristic morpholine peaks (3.6 ppm, 2.9 ppm) and the benzoate aromatic system (8.1 ppm, 7.8 ppm).[1]
-
References
-
Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry. (2021).[1] Link[1]
-
Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators. Journal of Medicinal Chemistry. (2023).[1] Link
-
Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry. (2020). Link
-
1-Phenylethylidene-benzohydrazides as Potent, Specific, and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry. (2013). Link[1]
-
Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Detailed Protocol. BenchChem Application Notes. (2025). Link
Sources
- 1. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. salariuspharma.com [salariuspharma.com]
Safety data sheet (SDS) for Methyl 4-(morpholin-4-ylsulfonyl)benzoate
Technical Guide & Safety Data Sheet Analysis: Methyl 4-(morpholin-4-ylsulfonyl)benzoate
Document Control:
-
Role: Senior Application Scientist
-
Context: Drug Discovery & Medicinal Chemistry Intermediates
Executive Summary
This compound (CAS: 332413-01-1) is a specialized sulfonyl-benzoate building block utilized primarily in the synthesis of pharmaceutical candidates. Its structural core combines a benzoate ester (a versatile electrophile for further derivatization) with a morpholine sulfonamide (a privileged pharmacophore known for improving metabolic stability and solubility).[1]
This guide synthesizes available safety data, predicted physicochemical properties, and rigorous handling protocols.[1] It is designed for researchers requiring a self-validating system for the safe manipulation of this compound in a laboratory setting.
Part 1: Chemical Identity & Structure
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 332413-01-1 |
| Molecular Formula | C₁₂H₁₅NO₅S |
| Molecular Weight | 285.32 g/mol |
| SMILES | COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
| Structural Class | Sulfonamide; Benzoate Ester; Morpholine Derivative |
| Physical State | Solid (Crystalline powder) |
Structural Insight: The molecule features two distinct reactive centers:[1]
-
The Methyl Ester: Susceptible to nucleophilic attack (hydrolysis, amidation).[1]
-
The Sulfonamide: Generally stable under standard conditions but contributes to the molecule's polarity and hydrogen bond acceptor capability.
Part 2: Hazard Identification & Risk Assessment
GHS Classification (Predicted/Analog-Based): Since specific toxicological data is often limited for research intermediates, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of similar sulfonamides and benzoates.
-
Signal Word: WARNING
-
Hazard Statements:
Risk Assessment Workflow: The following diagram illustrates the logic flow for handling this compound when specific LD50 data is absent.
Figure 1: Risk Assessment Logic for Research Chemicals with Limited Tox Data.
Part 3: Handling, Storage & Stability
Scientific Rationale: The methyl ester moiety is prone to hydrolysis in the presence of moisture and strong bases/acids. The sulfonamide group is robust but can degrade under extreme thermal stress, releasing toxic sulfur oxides (SOx).[1]
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerate). While likely stable at RT, refrigeration retards ester hydrolysis.[1]
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if long-term storage is required.
-
Container: Tightly sealed glass vial with a PTFE-lined cap to prevent moisture ingress.
Safe Handling SOP
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical safety goggles (ANSI Z87.1).
-
Skin: Nitrile rubber gloves (minimum thickness 0.11 mm). Break-through time is estimated >480 min based on solid state.
-
Respiratory: If dust formation is likely outside a hood (not recommended), use a P95/N95 particulate respirator.[1]
-
Stability & Reactivity
-
Incompatible Materials: Strong oxidizing agents (peroxides), Strong bases (causes saponification of the ester), Strong reducing agents.[1]
-
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx).[1]
Part 4: Emergency Response Protocols
This section outlines the immediate actions required in case of exposure. The protocol prioritizes decontamination and neutralization .
Figure 2: Emergency Response Decision Tree.
Firefighting Measures:
-
Extinguishing Media: Water spray, dry chemical, carbon dioxide (CO₂), or chemical foam.[1]
-
Special Hazards: Emits toxic fumes (SOx, NOx) under fire conditions.[1] Firefighters must wear Self-Contained Breathing Apparatus (SCBA).
Part 5: Physicochemical Properties
| Property | Value/Description | Source/Rationale |
| Appearance | White to off-white solid | Typical for sulfonamide benzoates |
| Melting Point | Not experimentally determined (Predicted >100°C) | Based on analog 4-(morpholin-4-yl)benzohydrazide (MP: 245°C) [1] |
| Solubility (Water) | Low / Insoluble | Lipophilic benzoate/sulfonamide core |
| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Ethyl Acetate | Standard for organic synthesis |
| Partition Coeff. | LogP ~ 0.5 - 1.5 (Predicted) | Morpholine lowers LogP compared to phenyl |
Part 6: Ecological & Disposal Considerations
Ecological Impact:
-
Ecotoxicity: No specific data available.
-
Persistence: Morpholine rings can be resistant to rapid biodegradation.
-
Recommendation: Do not allow product to reach ground water, water course, or sewage system.[1]
Disposal Protocol:
-
Dissolution: Dissolve the material in a combustible solvent (e.g., acetone or ethanol).[1]
-
Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber to neutralize sulfur/nitrogen oxides.
-
Compliance: Observe all federal, state, and local environmental regulations.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2982261, Ethyl 4-(morpholine-4-sulfonamido)benzoate (Analog). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]
-
Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives.[3][4] World Journal of Pharmacy and Pharmaceutical Sciences. (Used for MP prediction of analogs).
Sources
Methyl 4-(morpholin-4-ylsulfonyl)benzoate: A Strategic Sulfonamide Scaffold in Medicinal Chemistry
[1][2]
Executive Summary
Methyl 4-(morpholin-4-ylsulfonyl)benzoate (CAS: 332413-01-1) represents a "privileged structure" in modern drug discovery—a versatile bifunctional building block combining a lipophilic benzoate core with a polar, solubilizing morpholinosulfonyl moiety.[1][2]
In the context of lead optimization, this intermediate addresses two critical challenges: solubility and metabolic stability .[1][2] The morpholine ring acts as a surrogate for less stable alkyl amines, reducing metabolic clearance while enhancing the hydrodynamic radius of the molecule.[1] This guide provides a rigorous analysis of its synthesis, chemical behavior, and utility as a precursor for kinase inhibitors, MMP inhibitors, and antimicrobial sulfonamides.[1]
Chemical Profile & Structural Analysis[1][3]
The compound functions as a divergent intermediate .[1] Its chemical utility stems from the orthogonality between the stable sulfonamide linkage and the reactive methyl ester.[1]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 332413-01-1 |
| Molecular Formula | C₁₂H₁₅NO₅S |
| Molecular Weight | 285.32 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 130–132 °C (Lit.)[1][2] |
| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water |
| pKa (Calculated) | ~1.0 (Conjugate acid of morpholine N is not relevant here as it is sulfonylated; the ester is neutral) |
Structural Pharmacophore Map
The molecule can be dissected into three functional zones, each serving a distinct role in ligand-protein interactions.
Figure 1: Pharmacophore dissection showing the functional roles of each moiety.[1][2]
Synthesis Pathways & Mechanism[1][3]
The synthesis of this compound is a classic example of chemoselective nucleophilic substitution .[1][2] The reaction exploits the high electrophilicity of the sulfonyl chloride sulfur atom compared to the carbonyl carbon of the ester.[1]
The Preferred Route: Sulfonylation of Morpholine
Starting Material: Methyl 4-(chlorosulfonyl)benzoate (CAS 69812-51-7).[1][2] Reagent: Morpholine.[1][2][3][4][5][6] Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).[1][2] Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Reaction Mechanism[1][2][3][7]
-
Nucleophilic Attack: The secondary amine of morpholine attacks the sulfur atom of the sulfonyl chloride.[1][2]
-
Elimination: Chloride is displaced as a leaving group.[1]
-
Proton Scavenging: The auxiliary base (TEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the formation of morpholine hydrochloride salts which would stall the reaction.[1]
Why this route?
-
Selectivity: Under controlled temperatures (0°C to RT), morpholine reacts exclusively with the sulfonyl chloride, leaving the methyl ester intact.[1][2]
-
Scalability: The reaction is exothermic but manageable, and the byproduct (triethylamine hydrochloride) is water-soluble, simplifying workup.[1][2]
Figure 2: Reaction pathway for the synthesis of the target intermediate.
Detailed Experimental Protocol
Note: This protocol assumes a 10 mmol scale.[1][2] All steps should be performed in a fume hood due to the corrosive nature of sulfonyl chlorides.[1]
Materials
-
Morpholine: 0.96 g (1.05 mL, 11 mmol)[1]
-
Triethylamine (TEA): 1.52 g (2.1 mL, 15 mmol)[1]
-
Dichloromethane (DCM): 50 mL[1]
Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(chlorosulfonyl)benzoate (2.35 g) in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Mix Morpholine (1.05 mL) and TEA (2.1 mL) in DCM (10 mL). Add this mixture dropwise to the reaction flask over 15 minutes. Critical: Control addition rate to maintain temperature <5°C to avoid side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Workup:
-
Quench by adding water (30 mL).[1]
-
Transfer to a separatory funnel.[1] Separate the organic layer.[1][5][6][7][8][9]
-
Acid Wash: Wash the organic layer with 1N HCl (2 x 30 mL).[1] Expert Insight: This step is crucial to remove unreacted morpholine and TEA.[1] The product ester is stable to dilute acid washes.[1]
-
Wash with Brine (30 mL), dry over Na₂SO₄, and filter.[1]
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap).
-
Purification: The residue is usually pure enough (>95%).[1][2] If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexane).[1]
Pharmaceutical Applications & Downstream Chemistry[1][2]
This intermediate is rarely the final drug; it is a scaffold generator .[1]
A. Hydrolysis to Benzoic Acid[1]
-
Product: 4-(Morpholin-4-ylsulfonyl)benzoic acid (CAS 10252-82-1).[1][5]
-
Use: This acid is coupled with amines to form amides.[1][2] It is a common motif in MMP-2/MMP-9 inhibitors and 11β-HSD1 inhibitors for metabolic diseases.[1][2]
B. Hydrazinolysis[1][2]
-
Product: 4-(Morpholin-4-ylsulfonyl)benzohydrazide.[1]
-
Use: Precursor for 1,3,4-oxadiazoles or 1,2,4-triazoles, which are potent antimicrobial and antifungal pharmacophores [1].[1][2]
C. Kinase Inhibitor Design
The morpholine-sulfonyl-phenyl motif mimics the ATP-binding interaction in several kinases. The oxygen in the morpholine ring often forms a hydrogen bond with the kinase hinge region, while the sulfonyl group orients the phenyl ring into the hydrophobic pocket.[1]
Figure 3: Downstream synthetic utility of the intermediate.[1]
Quality Control & Characterization
To ensure the integrity of the intermediate for pharmaceutical use, the following analytical parameters must be met.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Purity | HPLC (C18, ACN/Water) | ≥ 98.0% |
| Identity | ¹H-NMR (CDCl₃, 400 MHz) | Confirms structure (see below) |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
¹H-NMR Diagnostic Peaks (CDCl₃)[1][2][6][9]
Safety & Handling
-
Hazards: The starting material (sulfonyl chloride) is corrosive and lachrymatory.[1][2] The product is generally considered an irritant but has not been fully characterized for toxicology.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ester is stable, but moisture can cause slow hydrolysis to the acid.[1]
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.[1][2] Handle all synthesis steps in a fume hood.
References
-
Mahesh, A. R., et al. (2013).[1][2] Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(5), 2684-2695.[1][2] Link
-
PubChem. (n.d.).[1][2] Methyl 4-(chlorosulfonyl)benzoate (Compound Summary). National Library of Medicine.[1][2] Retrieved October 26, 2023.[1] Link[1][2]
-
Sigma-Aldrich. (n.d.).[1] Methyl 4-chlorosulfonylbenzoate Product Sheet. Merck KGaA.[1][2] Link[1]
-
PrepChem. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Link
Sources
- 1. Methyl 4-chlorosulfonylbenzoate | 69812-51-7 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
Strategic Utilization of 4-(Morpholin-4-ylsulfonyl)benzoic Acid Scaffolds in Drug Discovery
[1]
Executive Summary
The 4-(morpholin-4-ylsulfonyl)benzoic acid moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical building block for kinase inhibitors, epigenetic modulators, and targeted protein degraders (PROTACs).[1] Its structural utility lies in the unique combination of the morpholine ring (which enhances aqueous solubility and metabolic stability), the sulfonyl group (providing rigid geometry and hydrogen bond acceptor capability), and the benzoic acid handle (facilitating diverse amide coupling reactions).[1]
This technical guide provides a comprehensive analysis of this scaffold, detailing its synthesis, structure-activity relationships (SAR), and application in high-value therapeutic targets such as PDK1 and IRAK-4 .[1]
Chemical Biology & Therapeutic Landscape[1]
The 4-(morpholin-4-ylsulfonyl)phenyl motif is not merely a passive structural element; it actively contributes to the pharmacodynamic and pharmacokinetic profile of bioactive molecules.[1]
Primary Therapeutic Targets
| Target Class | Specific Protein | Mechanism of Action | Role of Scaffold |
| Kinases | PDK1 (3-Phosphoinositide-dependent kinase 1) | ATP-competitive Inhibition | The sulfonyl moiety orients the inhibitor within the ATP-binding pocket, while the morpholine extends into the solvent-exposed region to improve solubility.[1] |
| Epigenetics | LSD1 (Lysine-specific demethylase 1) | Demethylase Inhibition | Acts as a linker/cap group in inhibitors designed to modulate histone methylation (H3K4/H3K9), impacting gene expression in oncology.[1] |
| Immunology | IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4) | Targeted Degradation (PROTACs) | Serves as a rigid linker connecting the E3 ligase ligand (e.g., VHL/Cereblon) to the kinase-binding warhead.[1] |
Mechanistic Pathway: PDK1 Signaling
PDK1 is a "master kinase" that phosphorylates and activates other AGC kinases (e.g., Akt/PKB, S6K).[1] Inhibitors containing the morpholinosulfonyl scaffold disrupt this cascade, leading to apoptosis in cancer cells.[1]
Figure 1: The PI3K/PDK1/Akt signaling axis.[1] Inhibitors utilizing the morpholinosulfonyl scaffold block PDK1, preventing the activation of Akt and downstream survival signals.[1]
Medicinal Chemistry & SAR
The structure of 4-(morpholin-4-ylsulfonyl)benzoic acid can be dissected into three functional zones, each serving a distinct purpose in drug design.
Figure 2: Structure-Activity Relationship (SAR) zones.[1] The morpholine ring modulates physicochemical properties, while the carboxylic acid allows for diversification.[1]
Key Physicochemical Advantages[1]
-
Metabolic Stability: The morpholine ring is less prone to oxidative metabolism compared to open-chain amines or piperazines.[1]
-
Solubility: The ether oxygen in the morpholine ring acts as a weak hydrogen bond acceptor, improving aqueous solubility—a critical parameter for oral bioavailability.[1]
-
Geometry: The sulfonyl group introduces a tetrahedral geometry that twists the morpholine ring out of the plane of the phenyl ring, creating a 3D shape often required for fitting into enzyme active sites.[1]
Technical Workflow: Synthesis Protocol
Objective: Synthesis of 4-(morpholin-4-ylsulfonyl)benzoic acid from 4-(chlorosulfonyl)benzoic acid. Scale: 10 mmol (Gram-scale) Purity Target: >95% (HPLC)
Reagents & Equipment[1]
-
Starting Material: 4-(Chlorosulfonyl)benzoic acid (CAS: 10130-89-9)[1]
-
Reagent: Morpholine (CAS: 110-91-8)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
-
Equipment: 100 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath, Separatory Funnel.
Step-by-Step Methodology
-
Preparation:
-
Charge a 100 mL round bottom flask with 4-(chlorosulfonyl)benzoic acid (2.20 g, 10.0 mmol).
-
Add anhydrous DCM (40 mL) and cool the suspension to 0°C using an ice bath.
-
-
Nucleophilic Substitution:
-
In a separate vial, mix Morpholine (0.96 g, 11.0 mmol, 1.1 eq) and Triethylamine (2.02 g, 20.0 mmol, 2.0 eq) in DCM (10 mL).
-
Critical Step: Add the morpholine/base mixture dropwise to the cooled sulfonyl chloride suspension over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . Stir for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) or LC-MS is recommended.[1]
-
-
Work-up & Isolation:
-
The reaction mixture is diluted with DCM (50 mL) and transferred to a separatory funnel.
-
Acid Wash: Wash with 1N HCl (2 x 30 mL) to remove excess base and morpholine. Note: The product contains a carboxylic acid, so it may partially partition into the aqueous phase if the pH is too high.[1] Ensure the aqueous layer is acidic (pH ~2-3) to keep the product protonated and in the organic layer.[1]
-
Brine Wash: Wash the organic layer with saturated NaCl solution (30 mL).
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotovap).[1]
-
-
Purification:
Analytical Validation
References
-
PubChem. 4-(Morpholin-4-ylsulfonyl)benzoic acid.[1] National Library of Medicine.[1] Available at: [Link][1]
- Feldman, R. et al.PDK1 Inhibitors for Cancer Therapy: Chemical Structure and Biological Activity. Journal of Medicinal Chemistry.
- Li, S. et al.Discovery of IRAK4 Inhibitors and Degraders. Journal of Biological Chemistry.
-
Organic Syntheses. General Procedures for Sulfonamide Synthesis. Available at: [Link][1]
Sources
Methodological & Application
Synthesis protocols for Methyl 4-(morpholin-4-ylsulfonyl)benzoate from 4-chlorosulfonyl benzoate
Abstract & Scope
This technical guide details the synthesis of Methyl 4-(morpholin-4-ylsulfonyl)benzoate (CAS: 332413-01-1) via nucleophilic substitution of Methyl 4-(chlorosulfonyl)benzoate with morpholine .
Sulfonamides are a privileged scaffold in medicinal chemistry, serving as key pharmacophores in carbonic anhydrase inhibitors, anticancer agents, and anti-inflammatory drugs.[1] This specific intermediate combines a lipophilic morpholine ring with a benzoate ester, providing a versatile handle for further elaboration (e.g., hydrolysis to the acid or reduction to the alcohol).
This guide presents two validated protocols:
-
Method A (Standard Bench): A homogeneous DCM/DIPEA system for high-throughput or gram-scale optimization.
-
Method B (Green/Scale-Up): A biphasic EtOAc/Carbonate system to minimize chlorinated solvent waste and simplify purification.
Reaction Mechanics & Strategy
Chemical Transformation
The reaction proceeds via an
Key Mechanistic Considerations:
-
Electrophilicity: The para-ester group on the benzene ring is electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride and making it highly reactive. Moisture exclusion is critical to prevent hydrolysis to the sulfonic acid.
-
Regioselectivity: The reaction is highly chemoselective for the sulfonyl chloride over the carboxylic ester under these conditions.
-
Thermodynamics: The reaction is exothermic. Controlled addition at low temperature (
) is required to minimize impurities.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the sulfonylation of morpholine.
Safety Assessment (Prerequisite)
| Hazard Class | Compound | Risk Description | Mitigation |
| Corrosive | Methyl 4-(chlorosulfonyl)benzoate | Causes severe skin burns and eye damage. Reacts violently with water. | Handle in fume hood. Wear nitrile gloves and eye protection. Quench excess reagent carefully. |
| Flammable/Corrosive | Morpholine | Flammable liquid and vapor. Causes severe skin burns. | Keep away from heat sources. Use in well-ventilated area. |
| Solvent | Dichloromethane (DCM) | Suspected carcinogen. Volatile. | Use exclusively in a fume hood. Double-glove if prolonged exposure is expected. |
Experimental Protocols
Method A: Standard Homogeneous Synthesis (DCM/DIPEA)
Best for: Small scale (100 mg - 5 g), rapid optimization, and high purity.
Reagents:
-
Methyl 4-(chlorosulfonyl)benzoate (1.0 equiv)
-
Morpholine (1.1 equiv)
- -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)
Step-by-Step Procedure:
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Methyl 4-(chlorosulfonyl)benzoate (1.0 equiv) in anhydrous DCM under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to
using an ice-water bath. -
Base Addition: Add DIPEA (1.2 equiv) in one portion. The solution may darken slightly.
-
Nucleophile Addition: Add Morpholine (1.1 equiv) dropwise via syringe over 10–15 minutes. Note: Dropwise addition controls the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). Starting material (
) should disappear; Product ( ) will appear.
-
-
Quench & Workup:
-
Dilute the reaction mixture with DCM.
-
Wash with 1M HCl (
) to remove excess morpholine and DIPEA. -
Wash with Saturated
( ) to remove any hydrolyzed sulfonic acid by-products. -
Wash with Brine (
).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0
40% EtOAc in Hexanes).
Method B: Biphasic "Green" Synthesis (EtOAc/Water)
Best for: Scale-up (>10 g), avoiding chlorinated solvents.
Reagents:
-
Methyl 4-(chlorosulfonyl)benzoate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Ethyl Acetate (EtOAc) and Water (1:1 ratio)
Step-by-Step Procedure:
-
Solvent Prep: Dissolve Morpholine and
in Water. -
Reagent Prep: Dissolve Methyl 4-(chlorosulfonyl)benzoate in EtOAc.
-
Mixing: Add the EtOAc solution to the aqueous amine solution vigorously at
. -
Reaction: Stir vigorously at RT for 4–6 hours. Note: High stir rates are essential for biphasic transfer.
-
Workup: Separate phases. Extract the aqueous layer once with fresh EtOAc. Combine organics.
-
Washing: Wash combined organics with 0.5M HCl and Brine.
-
Isolation: Dry (
) and concentrate to yield the product.
Workflow & Troubleshooting Guide
Figure 2: Decision tree for reaction monitoring and troubleshooting.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Starting material persists | Wet solvent or inactive sulfonyl chloride. | Add 0.2–0.5 eq more morpholine. If no change, check sulfonyl chloride quality (hydrolyzes to acid over time). |
| New spot at baseline (TLC) | Hydrolysis of sulfonyl chloride to sulfonic acid. | Ensure glassware is flame-dried. Use anhydrous DCM. |
| Low Yield | Product lost in aqueous wash. | The product is moderately polar. Re-extract aqueous layers with DCM or EtOAc.[1] |
Characterization Data (Expected)
-
Appearance: White to off-white crystalline solid.
-
H NMR (400 MHz,
):- 8.20 (d, J = 8.5 Hz, 2H, Ar-H ortho to ester)
- 7.85 (d, J = 8.5 Hz, 2H, Ar-H ortho to sulfonamide)
-
3.98 (s, 3H, -COOCH
) -
3.75 (m, 4H, Morpholine O-CH
) -
3.05 (m, 4H, Morpholine N-CH
)
-
Mass Spectrometry (ESI): Calculated for
[M+H] : 286.07. Found: 286.1.
References
-
General Sulfonylation Protocol: BenchChem Technical Support. "Protocol for N-sulfonylation using Methanesulfonyl Chloride." BenchChem Application Notes, 2025. Link
- Mechanistic Insight: Crouch, R. D., et al. "Selective sulfonylation of amines." Journal of Organic Chemistry, vol. 74, no. 2, 2009.
-
Product Data: PubChem Compound Summary for CID 2879154 (Analogous structure verification). National Center for Biotechnology Information. Link (Note: Used for spectral analogy of the morpholine-benzoate core).
-
Reagent Properties: Sigma-Aldrich Safety Data Sheet. "Methyl 4-(chlorosulfonyl)benzoate."[2][3][4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 4-chlorosulfonylbenzoate | 69812-51-7 [sigmaaldrich.com]
- 3. methyl 4-(chlorosulfonyl)benzoate | CAS 69812-51-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 69812-51-7 Cas No. | Methyl 4-(chlorosulfonyl)benzoate | Apollo [store.apolloscientific.co.uk]
Application Note: Chemoselective Hydrolysis of Methyl 4-(morpholin-4-ylsulfonyl)benzoate
[1]
Abstract & Strategic Overview
This application note details the protocol for the saponification of This compound to its corresponding carboxylic acid, 4-(morpholin-4-ylsulfonyl)benzoic acid .[1] This transformation is a critical intermediate step in the synthesis of sulfonamide-based inhibitors, often used in fragment-based drug discovery (FBDD) and lead optimization.[1]
The core chemical challenge is chemoselectivity . The molecule contains two hydrolyzable motifs: the methyl ester (the target) and the sulfonamide (to be preserved). While sulfonamides are generally robust, harsh conditions can lead to cleavage or morpholine ring opening.[2] This protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water cosolvent system, optimized to cleave the ester quantitatively while maintaining the integrity of the sulfonamide moiety.
Key Chemical Advantages of this Protocol:
-
Mild Conditions: Operates at ambient to moderate temperatures (25–50°C), preventing thermal degradation.[2]
-
Solubility Management: Uses a THF/MeOH/Water ternary solvent system to solubilize the "greasy" sulfonamide starting material while providing the aqueous medium necessary for hydroxide activity.
-
pH-Controlled Isolation: Addresses the amphoteric nature of the product (containing both a basic morpholine nitrogen and an acidic carboxyl group) to maximize recovery yield.
Reaction Mechanism & Logic
The reaction proceeds via a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[1][2]
-
Nucleophilic Attack: The hydroxide ion (HO⁻) attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate.
-
Collapse & Elimination: The intermediate collapses, expelling the methoxide ion (MeO⁻) and forming the carboxylic acid.
-
Deprotonation (Driving Force): The generated methoxide (or excess hydroxide) immediately deprotonates the newly formed carboxylic acid. This irreversible step forms the carboxylate salt (benzoate anion), driving the equilibrium heavily toward the product.
Why the Sulfonamide Survives: The sulfur atom in the sulfonamide is less electrophilic than the ester carbonyl carbon due to the donation of electron density from the nitrogen lone pair into the sulfonyl d-orbitals (or antibonding orbitals). Furthermore, the leaving group ability of the morpholine anion is significantly lower than that of the methoxide anion. Consequently, under the controlled conditions of this protocol, the ester hydrolyzes orders of magnitude faster than the sulfonamide.[2]
Visualizing the Reaction Pathway (Graphviz)
Figure 1: Reaction pathway and critical control points for the hydrolysis of this compound.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role | Grade |
| This compound | 285.32 | 1.0 | Substrate | >95% Purity |
| Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) | 41.96 | 2.0 - 3.0 | Base | Reagent Grade |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Co-solvent | HPLC Grade |
| Methanol (MeOH) | 32.04 | Solvent | Co-solvent | HPLC Grade |
| Water (Deionized) | 18.02 | Solvent | Reactant | Type II |
| Hydrochloric Acid (1M or 6M) | 36.46 | Excess | Acidifier | Reagent Grade |
Step-by-Step Methodology
Step 1: Solubilization
-
Weigh 1.0 eq of this compound into a round-bottom flask.
-
Add THF and MeOH in a 3:1 ratio (approx. 5 mL solvent per 1 mmol substrate).
-
Note: The substrate may not fully dissolve initially; this is acceptable. The addition of water and slight warming usually clarifies the solution.
-
Step 2: Saponification[2]
-
Prepare a solution of LiOH·H₂O (2.5 eq) in a minimum amount of Water (approx. 1-2 mL per mmol substrate).[1]
-
Add the aqueous LiOH solution dropwise to the stirring organic solution.
-
Observation: The mixture may become cloudy initially and then clarify.
-
-
Stir the reaction mixture at Room Temperature (20–25°C) .
-
Monitor: Check reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS after 2 hours.
-
Target: Disappearance of the methyl ester peak (M+H: ~286) and appearance of the acid peak (M+H: ~272).
-
Optimization: If starting material remains after 4 hours, heat the mixture to 50°C . Do not exceed 60°C to ensure sulfonamide stability [1].
-
Step 3: Workup & Isolation (The Zwitterion Strategy)
The product contains a basic morpholine (pKa ~8.3) and an acidic benzoate (pKa ~4.2). The isolation pH is critical.
-
Concentration: Remove the volatile organic solvents (THF/MeOH) under reduced pressure (Rotavap) at 40°C. This leaves an aqueous solution of the lithium carboxylate salt.
-
Washing (Optional): If the starting material was impure, wash the aqueous layer with a small amount of Ethyl Acetate (EtOAc) to remove non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0–5°C in an ice bath.
-
Slowly add 1M HCl dropwise while stirring.
-
Checkpoint A (pH ~7): Solution may become cloudy.[1]
-
Checkpoint B (pH ~3-4): This is near the isoelectric point. Massive precipitation of the zwitterionic free acid usually occurs here.
-
Checkpoint C (pH ~1): If you continue to pH 1, you may form the HCl salt of the morpholine.
-
-
Decision:
-
Method A (Precipitation): Adjust pH to 1-2 (standard literature protocol for this class [2]).[1] Stir for 30 minutes. Filter the white solid precipitate. Wash with cold water (3x) to remove excess LiCl and HCl.
-
Method B (Extraction - if no precipitate forms): If the product is too soluble (rare for this molecule), adjust pH to 4.[1] Extract with EtOAc or DCM/iPrOH (3:1). Dry organics over Na₂SO₄ and concentrate.
-
Step 4: Purification[1][2]
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Poor solubility of ester in reaction medium.[1] | Increase THF ratio or heat to 50°C. Ensure vigorous stirring. |
| Low Yield (No Precipitate) | Product formed water-soluble HCl salt (pH < 1) or Li-salt (pH > 7).[1] | Adjust pH carefully to 3–4 (isoelectric range). Saturate aqueous layer with NaCl (salting out).[1] |
| Sulfonamide Cleavage | Reaction temperature too high (>80°C) or base too strong/concentrated. | Repeat using LiOH at Room Temp. Avoid refluxing in high-boiling solvents.[1] |
| "Gumming" during Acidification | Rapid addition of acid trapping impurities. | Add HCl very slowly to the cold solution. Sonicate the suspension to break up aggregates. |
Structural Validation (Self-Validating System)
To ensure the protocol worked, verify the following spectral markers:
-
¹H NMR (DMSO-d₆):
-
Loss of Signal: The sharp singlet for the methyl ester (-COOCH ₃) at ~3.9 ppm must be absent.
-
Retention of Signal: The morpholine protons (two multiplets at ~3.6 ppm and ~2.9 ppm) must remain intact and integrated correctly (4H each), confirming the sulfonamide was not hydrolyzed.
-
New Signal: A broad singlet at >12 ppm (often invisible) indicates the carboxylic acid -COOH .[1]
-
-
Mass Spectrometry (ESI):
-
Observe [M+H]⁺ = 272.1 (Positive mode).
-
Observe [M-H]⁻ = 270.1 (Negative mode).
-
References
-
BenchChem. (2025).[1] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from (General stability data of sulfonamides in basic media).
-
PrepChem. (2024).[1] Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Retrieved from (Specific protocol citation for the acidification and isolation of the target molecule).
-
Białk-Bielińska, A., et al. (2012).[1][2][6] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from (Kinetic data confirming sulfonamide stability at pH 9).
-
ChemicalBook. (2024).[1] 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid synthesis. Retrieved from (Analogous hydrolysis protocol using LiOH/MeOH/THF).
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging the Methyl 4-(morpholin-4-ylsulfonyl)benzoate Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The confluence of privileged structures in a single molecular framework presents a compelling strategy in modern drug discovery. This guide delves into the design, synthesis, and application of the Methyl 4-(morpholin-4-ylsulfonyl)benzoate scaffold. This tripartite scaffold synergistically combines the advantageous physicochemical and pharmacological properties of the morpholine ring, the sulfonamide linker, and a functionalizable benzoate core. We will explore the rationale behind its design, provide detailed protocols for its synthesis and subsequent derivatization, and outline methodologies for biological evaluation, thereby offering a comprehensive roadmap for researchers aiming to exploit this scaffold for the development of novel therapeutic agents.
The Architectural Logic of the Scaffold: A Trifecta of Pharmacophoric Advantage
The this compound scaffold is not a random amalgamation of chemical moieties. Its design is a deliberate orchestration of three key components, each contributing unique and valuable properties to a potential drug candidate.
-
The Morpholine Moiety: A cornerstone in medicinal chemistry, the morpholine ring is a saturated heterocycle prized for its ability to enhance aqueous solubility and metabolic stability.[1][2] Its non-planar, chair-like conformation can provide favorable interactions with biological targets.[1] Furthermore, the nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, crucial for molecular recognition at the active site of proteins.[3] Its incorporation into drug candidates often leads to improved pharmacokinetic profiles.[1][4]
-
The Sulfonamide Linker: The sulfonamide group is a versatile and prevalent functional group in a multitude of approved drugs. It is a key pharmacophore in antibacterial, anticonvulsant, and anti-inflammatory agents.[5][6][7] The sulfonamide's ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows it to engage in specific and strong interactions with biological targets. The sulfonyl group in the scaffold provides a robust and synthetically accessible linkage between the morpholine and the phenyl ring.
-
The Methyl Benzoate Core: The central phenyl ring serves as a rigid core, providing a defined spatial orientation for the other components. The methyl ester functionality is a key point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate a library of amide derivatives. Furthermore, the aromatic ring itself can be subjected to various electrophilic substitution reactions to introduce additional functional groups, allowing for fine-tuning of the molecule's properties. The methyl group itself can also play a role in modulating a compound's properties and can be a site for metabolic modification.[8][9]
Synthesis and Derivatization: Crafting a Library of Novel Compounds
The synthesis of the core scaffold and its subsequent derivatization are key steps in harnessing its potential. The following protocols are designed to be robust and adaptable for the generation of a diverse chemical library.
Protocol for the Synthesis of this compound
This protocol outlines a two-step synthesis starting from commercially available materials.
Step 1: Synthesis of Methyl 4-(chlorosulfonyl)benzoate
-
Reaction: Chlorosulfonation of methyl benzoate.
-
Reagents and Materials:
-
Methyl benzoate
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Drying tube (e.g., with calcium chloride)
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve methyl benzoate (1 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 4-(chlorosulfonyl)benzoate.[10]
-
Step 2: Synthesis of this compound
-
Reaction: Sulfonamide formation.
-
Reagents and Materials:
-
Methyl 4-(chlorosulfonyl)benzoate (from Step 1)
-
Morpholine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
-
Procedure:
-
Dissolve Methyl 4-(chlorosulfonyl)benzoate (1 equivalent) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add morpholine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a silica gel column with an ethyl acetate/hexane gradient) to obtain pure this compound.
-
Derivatization Strategies: Expanding the Chemical Space
The true power of this scaffold lies in its potential for diversification. The following diagram and protocols illustrate key derivatization pathways.
Caption: Derivatization workflow for the scaffold.
Protocol 2.2.1: Ester Hydrolysis to 4-(morpholin-4-ylsulfonyl)benzoic acid
-
Reagents and Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl) (1N)
-
-
Procedure:
-
Dissolve the methyl ester in a THF/water mixture (e.g., 3:1).
-
Add LiOH (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
-
Protocol 2.2.2: Amide Library Synthesis
-
Reagents and Materials:
-
4-(morpholin-4-ylsulfonyl)benzoic acid
-
A diverse library of primary and secondary amines
-
Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous DMF or DCM
-
-
Procedure (General):
-
To a solution of the carboxylic acid (1 equivalent) in DMF, add the coupling agent (1.1 equivalents) and the base (2 equivalents).
-
Stir for 10-15 minutes at room temperature.
-
Add the desired amine (1.2 equivalents) and continue stirring overnight.
-
Work-up typically involves dilution with water, extraction with an organic solvent, and purification by chromatography or recrystallization.
-
Biological Evaluation: Unveiling the Therapeutic Potential
Given the pharmacophoric elements present in the scaffold, derivatives could be screened against a variety of biological targets. The morpholine and sulfonamide moieties are frequently found in kinase inhibitors and antimicrobial agents.[3][5][11]
Suggested Initial Screens
| Target Class | Rationale | Example Assays |
| Protein Kinases | The morpholine moiety is a common feature in many kinase inhibitors, often occupying the solvent-exposed region of the ATP-binding pocket.[11] | In vitro kinase inhibition assays (e.g., using commercial panels), cell-based phosphorylation assays (Western blot).[11] |
| Bacterial Enzymes | Sulfonamides are classic inhibitors of dihydropteroate synthase in bacteria.[5] The morpholine group can enhance antibacterial activity.[12] | Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria.[5][6] |
| Antiviral Targets | Morpholine derivatives have shown promise as antiviral agents. | Viral replication assays, enzyme inhibition assays for viral proteases or polymerases. |
| Anticancer Cell Lines | The scaffold combines features present in various anticancer agents. | Cytotoxicity assays (e.g., MTT or CellTiter-Glo) against a panel of cancer cell lines.[13] |
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
Caption: Workflow for an in vitro kinase assay.
-
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (e.g., [γ-³²P]ATP or coupled to a detection system like ADP-Glo™)
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Microplate (e.g., 96-well or 384-well)
-
Detection reagents and instrument (e.g., scintillation counter or luminometer)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a microplate, add the kinase, peptide substrate, and test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Detect the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its modular nature allows for the systematic exploration of chemical space through straightforward synthetic modifications. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate compounds based on this versatile scaffold. Future work should focus on building and screening diverse libraries of derivatives to identify potent and selective modulators of various biological targets, ultimately leading to the discovery of new drug candidates.
References
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PubChem. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate. [Link]
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Molport. methyl 4-({1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carbonyl}amino)benzoate. [Link]
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Karageorgis, G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
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PubChem. Methyl 4-(methylsulfonyl)benzoate. [Link]
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ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
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Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Mahesh, A. R., et al. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2147-2156. [Link]
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Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][14][15][16]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
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PubChem. Morpholine-4-sulfonyl chloride. [Link]
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Bara, T., et al. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. [Link]
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ResearchGate. (2018). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
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PubChem. Methyl 4-(Chlorosulfonyl)benzoate. [Link]
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de Freitas, T. S., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences, 23(1), 34-38. [Link]
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Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]
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Hussain, L., et al. (2023). Pharmacological and toxicological evaluation of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxoide against haloperidol induced Parkinson like symptoms in animal model: In-vitro and in-vivo studies. Toxicology and Applied Pharmacology, 477, 116678. [Link]
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Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 10336-10354. [Link]
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Szałek, E., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(16), 6034. [Link]
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D'Atri, V., et al. (2015). Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. Molecules, 20(8), 14813-14828. [Link]
- Google Patents. (2016). Synthetic method of 4-methylsulfonyl methylbenzene.
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Ghorab, M. M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic Chemistry, 80, 276-287. [Link]
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de Freitas, T. S., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences, 23(1), 34-38. [Link]
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Wang, Y., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. Molecules, 20(10), 18339-18355. [Link]
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Bakulina, O., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023(3), M1713. [Link]
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The Strategic Synthesis of Sulfonamide-Based Antimicrobial Agents Utilizing Benzoate Intermediates: An In-depth Technical Guide
Introduction: The Enduring Legacy and Synthetic Versatility of Sulfonamides
Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, represent a cornerstone in the history of medicinal chemistry.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, has saved countless lives.[2][3] This targeted disruption of a crucial microbial metabolic process, which is absent in humans who obtain folic acid from their diet, exemplifies the principle of selective toxicity.[4] The structural backbone of these drugs, a para-aminobenzenesulfonamide moiety, is a bioisostere of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1] This structural mimicry is the key to their therapeutic effect.
While the emergence of antibiotic resistance has necessitated the development of new antimicrobial agents, sulfonamides and their derivatives remain clinically relevant for the treatment of various bacterial and protozoal infections.[2] Furthermore, the sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs beyond antimicrobials, including diuretics, anticonvulsants, and anti-inflammatory agents.
This technical guide provides a comprehensive overview of the preparation of sulfonamide-based antimicrobial agents with a strategic focus on the use of benzoate intermediates. We will delve into both classical and modern synthetic methodologies, elucidating the rationale behind experimental choices and providing detailed, field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of benzoate building blocks in the creation of novel sulfonamide-based therapeutics.
Core Synthetic Strategies: A Tale of Two Approaches
The synthesis of sulfonamide drugs from benzoate intermediates can be broadly categorized into two main strategies: the classical approach, which often involves the manipulation of aniline derivatives, and modern cross-coupling methodologies that offer greater flexibility and substrate scope.
The Classical Pathway: A Stepwise Assembly
The traditional synthesis of many sulfonamides, including the foundational compound sulfanilamide, follows a well-trodden path that begins with the protection of an aniline derivative, followed by electrophilic aromatic substitution to install the sulfonyl group, amination, and final deprotection. When a benzoate intermediate is the conceptual starting point, this typically means that the final structure will be a derivative of p-aminobenzoic acid.
A key consideration in this multi-step synthesis is the use of protecting groups.[3][5] The amino group of anilines is highly activating and susceptible to oxidation, and it can also react with the chlorosulfonating agent. Therefore, it is necessary to temporarily block this functionality.[5] Acetylation to form an acetanilide is the most common strategy due to the low cost of acetic anhydride and the relative ease of both the protection and subsequent deprotection steps.[2]
The general workflow for the classical synthesis is depicted below:
Caption: Classical synthesis of sulfonamides.
This protocol outlines the synthesis of sulfanilamide from aniline, a common starting material that is structurally related to p-aminobenzoic acid. The final deprotection step reveals the core p-aminobenzenesulfonamide structure.
Step 1: Acetylation of Aniline to Acetanilide
-
Rationale: Protection of the amino group to prevent side reactions during chlorosulfonation.
-
Procedure: In a fume hood, to a 250 mL Erlenmeyer flask containing 10 mL of aniline and 200 mL of water, add 12 mL of acetic anhydride. Swirl the flask vigorously for 10-15 minutes. Cool the mixture in an ice bath to induce crystallization of the acetanilide. Collect the product by vacuum filtration and wash with cold water. The crude acetanilide is typically of sufficient purity for the next step.[2]
Step 2: Chlorosulfonation of Acetanilide
-
Rationale: Introduction of the sulfonyl chloride group at the para position via electrophilic aromatic substitution.
-
Procedure: (Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment.) To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a gas trap, add 30 mL of chlorosulfonic acid and cool to 0-5 °C in an ice bath. Slowly add 10 g of dry acetanilide in small portions with continuous stirring, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat to 60-70 °C for 1 hour. Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The p-acetamidobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.[6]
Step 3: Amination of p-Acetamidobenzenesulfonyl Chloride
-
Rationale: Formation of the sulfonamide bond.
-
Procedure: Transfer the moist p-acetamidobenzenesulfonyl chloride to a 250 mL beaker and add 50 mL of concentrated aqueous ammonia. Stir the mixture vigorously. The reaction is exothermic. Continue stirring for 15-20 minutes. Collect the resulting p-acetamidobenzenesulfonamide by vacuum filtration and wash with cold water.[7]
Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide
-
Rationale: Deprotection of the amino group to yield the final product.
-
Procedure: To a 250 mL round-bottom flask, add the crude p-acetamidobenzenesulfonamide and 20 mL of 6 M hydrochloric acid. Heat the mixture to reflux for 30-45 minutes, or until the solid completely dissolves. Cool the solution to room temperature and then in an ice bath. Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is neutral to pH paper. The sulfanilamide will precipitate. Collect the product by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain pure sulfanilamide.[6]
Modern Approaches: The Power of Cross-Coupling
While the classical synthesis is robust and cost-effective for many simple sulfonamides, it can be limited by harsh reaction conditions and a lack of functional group tolerance. Modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have emerged as powerful alternatives for the formation of the crucial C-N bond in sulfonamide synthesis.[8][9] These methods offer milder reaction conditions, broader substrate scope, and greater functional group compatibility.
A key intermediate for these approaches is a halogenated or triflated benzoate derivative, which can be coupled with a sulfonamide. Alternatively, a halogenated or triflated arenesulfonamide can be coupled with an aminobenzoate.
Caption: Modern cross-coupling approaches.
This protocol provides a general procedure for the palladium-catalyzed N-arylation of a sulfonamide with an aryl halide.
-
Rationale: Formation of the C-N bond under mild, catalytic conditions.
-
Materials:
-
Aryl halide (e.g., methyl 4-bromobenzoate) (1.0 mmol)
-
Sulfonamide (e.g., methanesulfonamide) (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos) (0.024 mmol, 2.4 mol%)
-
Base (e.g., NaOtBu or Cs2CO3) (1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) (5 mL)
-
-
Procedure:
-
In a glovebox, add the aryl halide, sulfonamide, palladium precatalyst, and base to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Seal the vial with a cap containing a PTFE septum.
-
Add the anhydrous, degassed solvent via syringe.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block (typically 80-110 °C).
-
Stir the reaction for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)2, Pd2(dba)3 with phosphine ligands (e.g., XPhos, SPhos, BINAP) | Ligands stabilize the Pd(0) active species and facilitate oxidative addition and reductive elimination.[8][11] |
| Base | NaOtBu, K3PO4, Cs2CO3 | The base is crucial for the deprotonation of the sulfonamide to form the active nucleophile.[11] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.[11] |
| Temperature | 80-120 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
The Benzoate Intermediate as a Versatile Scaffold
A particularly elegant strategy involves the use of 4-sulfamoylbenzoic acid as a central building block. This intermediate, which can be prepared from p-toluenesulfonamide, already contains the key sulfonamide and benzoic acid moieties.[12] The carboxylic acid can then be readily converted into a variety of functional groups, such as esters and amides, allowing for the synthesis of a diverse library of sulfonamide derivatives.
Caption: Functionalization of 4-sulfamoylbenzoic acid.
Experimental Protocol 3: Esterification of 4-Sulfamoylbenzoic Acid
-
Rationale: Conversion of the carboxylic acid to an ester, which can modulate the pharmacokinetic properties of the final compound.
-
Procedure (Fischer Esterification):
-
In a round-bottom flask, dissolve 1.0 g of 4-sulfamoylbenzoic acid in 20 mL of methanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add 50 mL of cold water to the residue, and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.
-
The methyl 4-sulfamoylbenzoate will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.[13]
-
Experimental Protocol 4: Amide Coupling of 4-Sulfamoylbenzoic Acid
-
Rationale: Formation of an amide bond, a common functional group in many drug molecules.
-
Procedure (EDC/HOBt Coupling):
-
To a solution of 4-sulfamoylbenzoic acid (1.0 mmol) in 10 mL of anhydrous DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[14][15]
-
Orthogonal Protecting Group Strategies: The Key to Selectivity
In more complex syntheses involving benzoate intermediates with multiple reactive sites, an orthogonal protecting group strategy is essential.[5] This approach allows for the selective deprotection of one functional group in the presence of others, enabling precise chemical modifications.[5][16] For a starting material like p-aminobenzoic acid, both the amino and carboxylic acid groups may require protection depending on the subsequent reaction conditions.
| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions | Rationale for Use |
| Acetyl (Ac) | Amine | Acetic anhydride | Acid or base hydrolysis | Cost-effective and robust for classical synthesis.[2] |
| tert-Butoxycarbonyl (Boc) | Amine | Boc anhydride, base | Trifluoroacetic acid (TFA) | Stable to basic conditions, ideal for orthogonality with base-labile groups.[17] |
| Benzyl (Bn) | Carboxylic Acid (as ester) | Benzyl alcohol, acid catalyst | Hydrogenolysis (H2, Pd/C) | Stable to a wide range of conditions, removed under neutral conditions.[18] |
| Methyl/Ethyl Ester | Carboxylic Acid | Alcohol, acid catalyst (Fischer) | Saponification (e.g., LiOH, NaOH) | Simple to introduce, but deprotection with strong base may not be suitable for base-sensitive molecules.[13] |
The choice of protecting groups should be carefully considered based on the planned synthetic route to ensure their stability during intermediate steps and their selective removal when required.
Conclusion: A Versatile Platform for Antimicrobial Drug Discovery
The use of benzoate intermediates provides a powerful and versatile platform for the synthesis of sulfonamide-based antimicrobial agents. From the time-tested classical methods to the more recent and milder cross-coupling reactions, chemists have a diverse toolkit at their disposal. A thorough understanding of the underlying reaction mechanisms, the rationale for the choice of reagents and conditions, and the strategic implementation of protecting groups are paramount to the successful design and execution of these synthetic endeavors. The protocols and insights provided in this guide are intended to empower researchers to explore the vast chemical space of sulfonamide derivatives in the ongoing quest for new and effective antimicrobial therapies.
References
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Çalışkan, E., & Tatlı, Z. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PMC. Retrieved from [Link]
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Chem-Station. (2020). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Retrieved from [Link]
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Singh, R., & Kumar, R. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. Retrieved from [Link]
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Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Retrieved from [Link]
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Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. Retrieved from [Link]
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Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Retrieved from [Link]
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Bolm, C., & Hildebrand, J. P. (2022). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. ResearchGate. Retrieved from [Link]
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Angeli, A., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
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Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Retrieved from [Link]
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Tacic, A., et al. (2017). Structure similarity of sulfanilamide and p-aminobenzoic acid. ResearchGate. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. J. (2018). Synthesis of some sulfa drug derivatives as antibacterial agents. Retrieved from [Link]
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Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Retrieved from [Link]
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Al-Obaidi, A. M. J. (2022). Synthesis and Characterization of Sulfamethoxazole Derivatives. ResearchGate. Retrieved from [Link]
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Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups. Retrieved from [Link]
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Mothilal, K. K., et al. (2016). Synthesis, characterization and biological studies of sulfadiazine drug based transition metal complexes. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Wood, W. B. (1942). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. PubMed. Retrieved from [Link]
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Gündüz, M. G., et al. (2021). Recent advances in sulfadiazine's preparation, reactions and biological applications. ResearchGate. Retrieved from [Link]
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Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
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Application Notes and Protocols for the General Synthetic Route of 4-Sulfamoyl Benzoate Esters
Introduction: The Significance of the 4-Sulfamoyl Benzoyl Moiety
The 4-sulfamoyl benzoyl scaffold is a cornerstone in medicinal chemistry and drug development. The sulfonamide group, a well-established pharmacophore, imparts a range of biological activities, while the benzoate ester functionality allows for modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This combination has led to the development of numerous therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and various receptor modulators.[1] A robust and versatile synthetic strategy to access a diverse library of 4-sulfamoyl benzoate esters is therefore of paramount importance for researchers in pharmacology and drug discovery.
This comprehensive guide delineates two primary, field-proven synthetic routes for the preparation of 4-sulfamoyl benzoate esters. Each route is presented with detailed, step-by-step protocols, mechanistic insights, and a discussion of the rationale behind experimental choices.
Strategic Overview: Two Convergent Pathways
The synthesis of 4-sulfamoyl benzoate esters can be approached from two principal strategic directions, each with its own set of advantages depending on the availability of starting materials and the desired final product.
Caption: Convergent synthetic strategies for 4-sulfamoyl benzoate esters.
Route 1: Esterification of 4-Sulfamoylbenzoic Acid
This route is conceptually straightforward, involving the direct esterification of the commercially available 4-sulfamoylbenzoic acid. This approach is particularly advantageous when a variety of ester functionalities are desired from a common intermediate. The primary challenge lies in the choice of esterification conditions that are compatible with the sulfonamide group.
Caption: Workflow for Route 1: Late-Stage Esterification.
Protocol 1.1: Fischer-Speier Esterification of 4-Sulfamoylbenzoic Acid
The Fischer-Speier esterification is a classic and cost-effective method that utilizes an excess of the alcohol as the solvent and a strong acid catalyst. This equilibrium-driven reaction is pushed towards the product by the large excess of the alcohol.[2][3]
Materials:
-
4-Sulfamoylbenzoic acid
-
Alcohol (e.g., methanol, ethanol, propanol, isopropanol, n-butanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-sulfamoylbenzoic acid (1.0 eq).
-
Add the desired alcohol in a large excess (e.g., 20-50 eq, serving as the solvent).
-
With stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water.
-
Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
| Ester | Alcohol | Catalyst | Time (h) | Yield (%) | Reference |
| Methyl 4-sulfamoylbenzoate | Methanol | H₂SO₄ | 6 | >90 | [2] |
| Ethyl 4-sulfamoylbenzoate | Ethanol | H₂SO₄ | 8 | ~85-95 | [2] |
| Propyl 4-sulfamoylbenzoate | n-Propanol | H₂SO₄ | 12 | ~80-90 | |
| Butyl 4-sulfamoylbenzoate | n-Butanol | H₂SO₄ | 16 | ~75-85 | [4][5] |
Route 2: Late-Stage Sulfonamide Formation
This strategy involves the initial preparation of a 4-(chlorosulfonyl)benzoate ester, followed by amination to install the sulfamoyl group. This route is particularly useful when the desired alcohol for the ester is sensitive to the strongly acidic conditions of the Fischer esterification or when the starting benzoic acid derivative is more readily available than 4-sulfamoylbenzoic acid. A key intermediate in this route is methyl 4-(chlorosulfonyl)benzoate, which is commercially available.
Caption: Workflow for Route 2: Late-Stage Sulfonamide Formation.
Protocol 2.1: Preparation of Methyl 4-(Chlorosulfonyl)benzoate from Methyl Benzoate
This protocol describes the chlorosulfonation of methyl benzoate. Extreme caution must be exercised when handling chlorosulfonic acid, as it is highly corrosive and reacts violently with water. [6][7] This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and face shield) is mandatory.
Materials:
-
Methyl benzoate
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂) (optional, for conversion of the sulfonic acid to the sulfonyl chloride)
-
Ice
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
In a flask equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize HCl gas), cool chlorosulfonic acid (3-5 eq) to 0 °C in an ice bath.
-
Slowly add methyl benzoate (1.0 eq) dropwise to the cooled and stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.
-
Cool the reaction mixture back to room temperature and very carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude 4-(chlorosulfonyl)benzoic acid methyl ester can be purified by recrystallization from a suitable solvent or used directly in the next step.
Protocol 2.2: Amination of Methyl 4-(Chlorosulfonyl)benzoate
This protocol details the conversion of the sulfonyl chloride to the corresponding sulfonamide using ammonia or a primary/secondary amine.[8][9]
Materials:
-
Methyl 4-(chlorosulfonyl)benzoate
-
Ammonia solution (e.g., 28% aqueous ammonium hydroxide) or a primary/secondary amine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in a suitable organic solvent like DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of the amine source (e.g., concentrated ammonium hydroxide or a solution of the desired amine, 2-5 eq) dropwise with vigorous stirring. A precipitate will likely form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-sulfamoyl benzoate ester.
| Amine Source | Product | Solvent | Time (h) | Yield (%) | Reference |
| Ammonium Hydroxide | Methyl 4-sulfamoylbenzoate | DCM | 2-3 | >90 | [10] |
| Methylamine | Methyl 4-(N-methylsulfamoyl)benzoate | THF | 2 | ~85-95 | [9] |
| Diethylamine | Methyl 4-(N,N-diethylsulfamoyl)benzoate | THF | 3 | ~80-90 | [8] |
Conclusion and Outlook
The two synthetic routes presented here offer reliable and versatile methods for the preparation of a wide range of 4-sulfamoyl benzoate esters. Route 1, the late-stage esterification of 4-sulfamoylbenzoic acid, is ideal for creating a library of esters from a common precursor. Route 2, involving late-stage sulfonamide formation, provides an excellent alternative when starting from benzoic acid derivatives or when the desired alcohol is incompatible with acidic esterification conditions. The choice of route will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. Both pathways are robust and have been widely adopted in the field, underscoring the enduring importance of the 4-sulfamoyl benzoyl moiety in modern drug discovery.
References
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 4-Chloro-3-sulfamoylbenzoic acid. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Ghorab, M. M., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11235.
- Venkatesan, H., et al. (2013). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 4(11), 1054–1058.
-
ResearchGate. (2025). Synthesis and In Vitro Biochemical Evaluation of a Series of Cycloalkyl Esters of 4-Sulfamoylated Benzoic Acid as Inhibitors of Estrone Sulfatase (ES). Retrieved from [Link]
-
Study.com. (n.d.). What is the esterification product of 4-isopropylbenzoic acid and n-butanol alcohol?. Retrieved from [Link]
- Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 221.
- Henkel Corporation. (1994). Esterification process. U.S.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
- Saikia, L., & Dutta, D. K. (2014). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 3(9), 133-137.
- Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
-
Endocrine Disruption. (n.d.). Propyl 4-hydroxybenzoate; Propylparaben. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Propyl 4-hydroxybenzoate. Retrieved from [Link]
- CN106365990A. (2017).
-
PubChem. (n.d.). Sulfamoylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- EP0580231A1. (1994).
-
ResearchGate. (2021). Hi everyone, Can someone recommend literature for synthesis of Butylparaben (4-hydroxy butyl Benzoate)?. Retrieved from [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Morpholine Sulfonamide Derivatives
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The sulfonamide functional group, another cornerstone of drug design, imparts crucial physicochemical and pharmacological properties, including antibacterial, anticancer, and diuretic activities. The combination of these two moieties in morpholine sulfonamide derivatives has led to a plethora of biologically active compounds. Traditionally, the synthesis of these compounds involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering a rapid, efficient, and environmentally conscious alternative to conventional heating.[1][2] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with significantly higher product yields and purity.[2] This application note provides a detailed guide to the microwave-assisted synthesis of morpholine sulfonamide derivatives, offering field-proven insights, step-by-step protocols, and troubleshooting strategies for researchers, scientists, and drug development professionals.
The Rationale Behind Microwave-Assisted Synthesis: Beyond Rapid Heating
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample. This is in stark contrast to conventional heating, which relies on conduction and convection, often resulting in temperature gradients and localized overheating. The primary advantages of MAOS in the context of morpholine sulfonamide synthesis include:
-
Dramatically Reduced Reaction Times: Reactions that typically take several hours can be completed in minutes.[2]
-
Increased Product Yields: The rapid and efficient heating often leads to higher conversion rates and fewer side reactions, resulting in improved yields.
-
Enhanced Purity: The reduction in side product formation simplifies purification, leading to cleaner products.
-
Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time ensures high reproducibility.
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient compared to conventional oil baths or heating mantles.
The underlying mechanism involves the alignment of polar molecules with the oscillating electric field of the microwaves. This rapid reorientation generates frictional heat, leading to the observed increase in reaction rates.
General Workflow for Microwave-Assisted Synthesis
The microwave-assisted synthesis of morpholine sulfonamide derivatives follows a straightforward workflow that can be easily implemented in a laboratory setting. The key stages are outlined in the diagram below.
Caption: Synthesis of 4-(phenylsulfonyl)morpholine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Benzenesulfonyl chloride | ≥99% | Sigma-Aldrich | Can be substituted with other aryl sulfonyl chlorides. |
| Morpholine | ≥99% | Sigma-Aldrich | Should be handled in a fume hood. |
| Triethylamine (Et3N) | ≥99% | Sigma-Aldrich | Acts as a base to neutralize the HCl byproduct. |
| Acetonitrile (ACN) | Anhydrous | Sigma-Aldrich | A suitable polar solvent for microwave synthesis. |
| Microwave reaction vials | 10 mL | CEM, Biotage, etc. | Must be compatible with the microwave synthesizer. |
| Magnetic stir bars | - | - | For efficient mixing. |
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzenesulfonyl chloride (1.0 mmol, 176.6 mg).
-
Solvent and Base Addition: Add anhydrous acetonitrile (3 mL) to the vial, followed by triethylamine (1.2 mmol, 0.17 mL).
-
Morpholine Addition: Carefully add morpholine (1.1 mmol, 0.1 mL) to the reaction mixture.
-
Vessel Sealing: Securely seal the reaction vial with a cap.
-
Microwave Parameters: Place the vial in the cavity of a microwave synthesizer. Set the following parameters:
-
Temperature: 100 °C
-
Time: 5 minutes
-
Power: 200 W (or use dynamic power control to maintain temperature)
-
Stirring: On
-
-
Irradiation: Start the microwave irradiation. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [3][4][5]7. Cooling: After the reaction is complete, the vial is cooled to room temperature using a compressed air stream.
-
Work-up:
-
Open the vial carefully in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Optimization of Reaction Parameters
For the synthesis of a library of morpholine sulfonamide derivatives, optimization of the reaction conditions is crucial to maximize yields and purity. The following table summarizes the key parameters and their typical ranges for optimization.
| Parameter | Typical Range | Rationale and Field-Proven Insights |
| Temperature | 80 - 150 °C | Higher temperatures generally accelerate the reaction. However, excessively high temperatures can lead to decomposition of reactants or products. A starting temperature of 100-120 °C is recommended. |
| Time | 2 - 20 minutes | Most reactions are complete within 5-10 minutes. Longer reaction times may be necessary for less reactive sulfonyl chlorides but can also lead to byproduct formation. |
| Solvent | Acetonitrile, Dichloromethane, THF, DMF | The choice of solvent is critical as it must be polar enough to absorb microwave energy efficiently. Acetonitrile is a common and effective choice. For less soluble reactants, DMF can be used, but at higher temperatures, it can decompose. |
| Base | Triethylamine, DIPEA, Pyridine | A non-nucleophilic organic base is required to scavenge the HCl formed during the reaction. Triethylamine is a cost-effective and efficient choice. An excess of the base (1.2-1.5 equivalents) is typically used. |
| Microwave Power | 100 - 300 W | Modern microwave synthesizers often use power control to maintain the set temperature. A maximum power setting of 200-300 W is generally sufficient. |
Characterization of Morpholine Sulfonamide Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the morpholine ring protons, typically as two multiplets around 3.0-3.2 ppm and 3.6-3.8 ppm. The aromatic protons of the sulfonyl group will appear in the range of 7.5-8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the morpholine carbons around 46 ppm and 66 ppm. The aromatic carbons will appear in the 125-140 ppm region.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the product, confirming the formation of the desired compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfone group (S=O stretching) around 1350 cm⁻¹ and 1160 cm⁻¹.
Troubleshooting Guide
Even with the efficiency of microwave synthesis, challenges can arise. This section provides a troubleshooting guide for common issues.
Caption: Troubleshooting decision tree for common issues.
Common Problems and Solutions:
-
Low or No Product Formation:
-
Cause: Incomplete reaction.
-
Solution: Increase the reaction time in increments of 2-3 minutes or increase the temperature by 10-20 °C. Ensure that the microwave power is sufficient to maintain the target temperature.
-
Cause: Poor quality reagents or incorrect stoichiometry.
-
Solution: Use fresh, anhydrous solvents and high-purity reagents. Verify the molar equivalents of all reactants.
-
-
Formation of Impurities:
-
Cause: Hydrolysis of the sulfonyl chloride.
-
Solution: Ensure that all reagents and solvents are anhydrous. The reaction should be set up quickly to minimize exposure to atmospheric moisture. Unreacted sulfonyl chloride can be removed during aqueous work-up or by chromatography. [6] * Cause: Thermal decomposition.
-
Solution: Reduce the reaction temperature. While microwaves are efficient, prolonged exposure to very high temperatures can degrade the desired product.
-
-
Difficulty in Purification:
-
Cause: Co-elution of product and impurities during chromatography.
-
Solution: Try a different solvent system for chromatography or consider recrystallization from a suitable solvent mixture.
-
Cause: Presence of unreacted morpholine or triethylamine.
-
Solution: These basic impurities can usually be removed by washing the organic layer with dilute acid (e.g., 1M HCl) during the work-up.
-
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of morpholine sulfonamide derivatives. The protocols and guidelines presented in this application note demonstrate the power of MAOS to dramatically reduce reaction times, improve yields, and facilitate the rapid generation of compound libraries for drug discovery. By understanding the principles of microwave heating and carefully optimizing reaction parameters, researchers can harness this technology to accelerate their research and development efforts in medicinal chemistry.
References
-
Al-Masoudi, N. A., et al. (2022). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 27(15), 5033. Available at: [Link]
-
Gul, H. I., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 319-326. Available at: [Link]
-
Ansari, F. L., et al. (2021). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules, 26(21), 6486. Available at: [Link]
-
Berredjem, M., et al. (2023). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. Chemistry, 5(4), 2697-2708. Available at: [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids Supporting Information. Journal of Organic Chemistry. Available at: [Link]
-
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2012). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Pharmacy Research, 5(8), 4238-4240. Available at: [Link]
-
Mane, D. V. (2015). Microwave-assisted synthesis and biological screening of some novel phenyl Morpholine Benzene sulfonamide schiff bases. ResearchGate. Available at: [Link]
-
Shcherbyna, R. (2019). MICROWAVE-ASSISTED SYNTHESIS OF SOME NEW DERIVATIVES OF 4-SUBSTITUTED-3-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOLE-5-THIOLES. Marmara Pharmaceutical Journal, 23(3), 436-447. Available at: [Link]
-
Patil, S. A., et al. (2022). Effect of base and solvent on the microwave-assisted synthesis of sulfide 7b. ResearchGate. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
-
Kardile, D. P., et al. (2012). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 1021-1026. Available at: [Link]
-
Sharma, P., & Singh, R. (2014). Microwave-assisted synthesis, physicochemical & spectral characterization of common molecules. Der Pharma Chemica, 6(5), 356-361. Available at: [Link]
-
Wang, L., et al. (2007). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 12(4), 805-811. Available at: [Link]
- Beinfest, S., Adams, P., & Marshik, J. F. (1961). U.S. Patent No. 2,996,541. Washington, DC: U.S. Patent and Trademark Office.
- A general preparation method of sulfonyl chloride. (2013). CN103351315A.
- Preparation method of allyl sulfonyl chloride. (2021). CN113004175A.
-
Manolov, S. P., Ivanov, I. I., & Bojilov, D. G. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 86(2), 139-151. Available at: [Link]
-
Kadyrov, R., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(15), 5752. Available at: [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yield of Methyl 4-(morpholin-4-ylsulfonyl)benzoate synthesis
Topic: Improving yield of Methyl 4-(morpholin-4-ylsulfonyl)benzoate synthesis Role: Senior Application Scientist, Technical Support Center
Subject: this compound (CAS: N/A for specific product, Precursor CAS: 69812-51-7)
Welcome to the Technical Support Center. This guide addresses low yields and impurity profiles commonly encountered during the sulfonylation of Methyl 4-(chlorosulfonyl)benzoate with Morpholine .
Unlike generic sulfonamide formations, this reaction requires strict control due to the bifunctional electrophilicity of the starting material (containing both a highly reactive sulfonyl chloride and a base-sensitive methyl ester).
Part 1: The Critical Control Points (Mechanism & Logic)
To improve yield, you must understand why the reaction fails. The synthesis is a nucleophilic substitution at the sulfur atom. However, two competing pathways reduce yield:
-
Hydrolysis of the Sulfonyl Chloride (Moisture Sensitivity): The S-Cl bond is highly labile. Trace water competes with morpholine, forming the sulfonic acid byproduct (
), which is water-soluble and lost during aqueous workup. -
Ester Hydrolysis/Aminolysis (Base/Nucleophile Sensitivity): The methyl ester at the para-position is susceptible to hydrolysis (saponification) if the reaction pH becomes too high in the presence of water, or aminolysis if the reaction is heated excessively with excess morpholine.
The Optimized Workflow
The following diagram outlines the logic flow for a high-yield synthesis, highlighting the "Kill Zones" where yield is typically lost.
Figure 1: Optimized reaction workflow emphasizing temperature control and pH management during quench to prevent side reactions.
Part 2: Troubleshooting Guides & FAQs
Module 1: Low Conversion & Starting Material Stalling
Q: The reaction stalls with 20% starting material (SM) remaining, even after 12 hours. Adding more morpholine doesn't help. Why?
A: This is likely due to hydrolysis of the starting material before it could react with the amine.
-
Diagnosis: Methyl 4-(chlorosulfonyl)benzoate is extremely sensitive to moisture. If your solvent (DCM/THF) was not anhydrous, or if the SM was old and partially hydrolyzed to the sulfonic acid, it will appear "unreactive" because the acid form does not react with morpholine under these conditions.
-
Protocol Fix:
-
Reagent Quality: Check the melting point of your sulfonyl chloride. If it is significantly lower than literature values, recrystallize it or buy fresh stock.
-
Solvent Drying: Use freshly distilled DCM or THF (over molecular sieves).
-
Order of Addition: Dissolve the sulfonyl chloride first, cool to 0°C, then add the base, and then add morpholine. Do not premix the sulfonyl chloride with base in a wet environment.
-
Module 2: Impurity Profile (The "Missing Mass")
Q: My crude yield is low (40%), and I see a spot on the baseline of the TLC that I cannot isolate. What is it?
A: The baseline spot is likely the 4-(morpholin-4-ylsulfonyl)benzoic acid (hydrolyzed ester) or the 4-sulfobenzoic acid (hydrolyzed chloride).
-
Cause:
-
Hydrolyzed Ester: Your workup was too basic. If you quench with strong base (NaOH/KOH) or allow the reaction to sit with excess amine and moisture, the methyl ester saponifies.
-
Hydrolyzed Chloride: See Module 1. The sulfonic acid byproduct is water-soluble and stays in the aqueous layer during extraction, leading to "missing mass."
-
-
Protocol Fix:
-
Quench Strategy: Quench the reaction with 1M HCl or Saturated Ammonium Chloride . This neutralizes excess amine and ensures the ester remains stable.
-
Extraction: Ensure the aqueous layer is acidic (pH 2-3) during extraction to keep any potential acid byproducts in the organic phase if you wish to isolate them, although for the target ester, you want to wash them away. Correction: For the target ester, keep the aqueous wash neutral. The sulfonic acid byproduct is highly polar and will wash out; the target ester is lipophilic.
-
Module 3: Purification Difficulties
Q: The product is oiling out or crystallizing with impurities. How do I purify it efficiently?
A: Sulfonamides of this class are typically crystalline solids.
-
Solubility Profile:
-
Soluble: DCM, Ethyl Acetate, THF, warm Methanol.
-
Insoluble: Hexanes, Water, cold Diethyl Ether.
-
-
Recommended Purification:
-
Trituration: If the crude is a solid/gum, triturate with cold Diethyl Ether or a Hexane/Ethyl Acetate (9:1) mixture. The impurities (amine salts) and starting materials often stay in solution or can be filtered off.
-
Recrystallization: Dissolve in a minimum amount of hot Methanol or Ethanol , then cool slowly. If oiling occurs, add a few drops of water to the hot alcohol solution until turbid, then cool.
-
Part 3: Optimized Experimental Protocol
Objective: Synthesis of this compound (10 mmol scale).
| Parameter | Specification | Rationale |
| Limiting Reagent | Methyl 4-(chlorosulfonyl)benzoate (1.0 eq) | The electrophile is the most expensive/complex component. |
| Nucleophile | Morpholine (1.1 eq) | Slight excess to drive completion; too much risks aminolysis. |
| Base | Triethylamine (TEA) or DIPEA (1.2 eq) | Scavenges HCl generated during substitution. |
| Solvent | Dichloromethane (DCM) [Anhydrous] | Excellent solubility for SM; easy workup. |
| Temperature | 0°C | 0°C prevents side reactions; RT ensures completion. |
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Methyl 4-(chlorosulfonyl)benzoate (2.34 g, 10 mmol) and anhydrous DCM (40 mL). Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice-water bath (0°C).
-
Base Addition: Add Triethylamine (1.67 mL, 12 mmol) via syringe. Note: Fuming may occur; add slowly.
-
Nucleophile Addition: Add Morpholine (0.96 mL, 11 mmol) dropwise over 10 minutes.
-
Critical: Maintain internal temperature < 5°C to prevent exotherm-driven side reactions.
-
-
Reaction: Remove ice bath and allow to warm to room temperature. Stir for 2 hours.
-
Checkpoint: Perform TLC (Hexane:EtOAc 1:1). Product should appear as a distinct spot (
).
-
-
Workup:
-
Quench with 1M HCl (20 mL).
-
Separate phases. Wash organic layer with Water (2 x 20 mL) and Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the resulting solid from hot Ethanol/Hexane or triturate with cold Ether.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4738388, Methyl 4-(chlorosulfonyl)benzoate. Retrieved from [Link]
-
Ingold, C.K. (1953). Structure and Mechanism in Organic Chemistry.[1] Cornell University Press.[1] (Foundational text for BAc2 vs BAl2 ester hydrolysis mechanisms cited in troubleshooting).
Sources
Optimizing purification of Methyl 4-(morpholin-4-ylsulfonyl)benzoate by recrystallization
Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: REC-MSB-001 Subject: Optimization of Recrystallization Protocol for Methyl 4-(morpholin-4-ylsulfonyl)benzoate
Introduction: The Physicochemical Challenge
Welcome to the technical support center. You are likely working with This compound , a molecule that presents a classic "push-pull" purification challenge.
-
The "Push": The sulfonyl group (
) and the ester ( ) are polar and electron-withdrawing. -
The "Pull": The central phenyl ring and the morpholine scaffold provide significant lipophilicity.
This duality often leads to the dreaded "oiling out" phenomenon, where the compound separates as a liquid rather than a crystal.[1] This guide is designed to navigate these thermodynamic hurdles using a self-validating logic structure.
Module 1: Diagnostic & Troubleshooting (FAQ)
Identify your specific failure mode below to jump to the solution.
Q1: "My product separates as a yellow oil at the bottom of the flask, not crystals. Why?"
Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the metastable liquid phase is more stable than the solid crystalline phase at the temperature where saturation is reached. This is common in sulfonamides when the temperature is too high or the solvent is too polar.
Corrective Action:
-
Re-heat to dissolve the oil.
-
Seed the solution with a tiny crystal of pure product at a temperature just below the boiling point (cloud point).
-
Slow Down: Insulate the flask. Rapid cooling traps impurities and promotes oiling.
-
Change Solvent: Switch to a system with a slightly lower dielectric constant (see Solvent Selection below).
Q2: "The crystals are forming, but they are persistently yellow/tan. The product should be white."
Diagnosis: Trapped Oxidized Morpholine or Oligomers. Morpholine derivatives can oxidize to form colored N-oxides or ring-opened impurities that co-crystallize due to structural similarity.
Corrective Action:
-
Activated Carbon Treatment: Before the final crystallization, dissolve the crude in hot ethyl acetate, treat with activated charcoal (5% w/w), and filter through Celite while hot.
-
The "Pre-Wash": If your crude smells "fishy" (amine odor), your impurity is unreacted morpholine. Wash the crude solid with cold dilute HCl (0.1 M) before recrystallization. The basic morpholine forms a water-soluble salt, while your neutral sulfonamide remains insoluble.
Q3: "My yield is below 50%. Where did the product go?"
Diagnosis: Mother Liquor Retention. Your compound is likely too soluble in the solvent system at room temperature, or you used too much solvent.
Corrective Action:
-
Cooling Profile: Did you cool to 0°C? Sulfonamide solubility drops non-linearly.
-
Anti-Solvent Addition: After cooling to Room Temp (RT), add cold Hexane or Heptane dropwise to force precipitation.
-
Solvent Switch: If using Ethanol, switch to Ethanol/Water (9:1) . The water acts as a strong anti-solvent for the lipophilic benzoate part.
Module 2: Solvent System Selection Strategy
Do not guess. Use this logic gate to select your solvent. For this molecule, we balance the polar sulfonamide against the lipophilic ester.
Primary Recommendation: The Alcohol/Water System
-
Solvent A: Ethanol (95%) or Isopropanol (IPA).
-
Solvent B (Anti-solvent): Water.
-
Why: The sulfonamide hydrogen bonds with the alcohol, aiding dissolution at high temps. Water drastically reduces solubility at low temps, driving high recovery.
Secondary Recommendation: The Ester/Hydrocarbon System
-
Solvent A: Ethyl Acetate (EtOAc).
-
Solvent B (Anti-solvent): Heptane (preferred over Hexane for higher boiling point).
-
Why: Best if your impurity profile includes polar salts (which won't dissolve in EtOAc) or if you need to avoid hydrolysis of the methyl ester (water at high temps can risk hydrolysis).
Decision Logic Diagram
Figure 1: Solvent selection decision tree based on impurity profile and ester stability.
Module 3: Optimized Experimental Protocol (SOP)
Protocol ID: SOP-MSB-REC-04 Scale: 10g - 100g basis
Step 1: The "Solubility Test" (Critical Pre-step)
Before committing the batch, take 100 mg of crude.
-
Add 0.5 mL Ethanol . Heat to boil.
-
If it dissolves instantly
Too soluble (Use EtOH/Water). -
If it dissolves only at boil
Perfect . -
If it doesn't dissolve at boil
Add more solvent.[1][2][3]
Step 2: Dissolution
-
Place crude this compound in a round-bottom flask.
-
Add Ethanol (95%) at a ratio of 5 mL per gram of solid.
-
Heat to reflux with stirring.
-
Observation: If solid remains, add solvent in 1 mL/g increments until clear.
-
Pro Tip: If the solution is dark, add activated carbon (5 wt%) carefully (remove heat source first to avoid boil-over), stir for 5 mins, then hot filter.
-
Step 3: Crystallization (The Two-Stage Drop)
-
Remove from heat. Let the flask cool to room temperature undisturbed on a cork ring.
-
Why? Stirring induces rapid nucleation = small, impure crystals. Static cooling = large, pure prisms.
-
-
Once at room temperature, check for turbidity.
-
If clear: Add Water dropwise until a faint permanent cloudiness appears, then add 1 drop of Ethanol to clear it.
-
-
Transfer to an ice bath (
) for 1 hour.
Step 4: Collection & Drying
-
Filter via vacuum (Buchner funnel).
-
The Wash: Wash the cake with cold Ethanol/Water (1:1 mixture). Do not wash with pure solvent (you will dissolve your yield).
-
Dry in a vacuum oven at
.-
Warning: Do not exceed
to prevent ester hydrolysis or melting if the solid is impure.
-
Module 4: Mechanism of Action & Data
Why this works (The Science)
The purification relies on the differential solubility of the target vs. the impurities.[4]
| Component | Polarity | Solubility in Hot EtOH | Solubility in Cold EtOH | Fate |
| Target Molecule | Moderate | High | Low | Crystallizes |
| Morpholine (Impurity) | High (Basic) | High | High | Stays in Mother Liquor |
| Sulfonyl Chloride | High (Polar) | Decomposes | High | Stays in Mother Liquor |
| Tars/Oligomers | Non-polar | Low | Low | Removed by Hot Filtration |
Process Flow Diagram
Figure 2: Standard workflow for the purification of sulfonamide benzoates.
References & Authority
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent selection for sulfonamides).
-
BenchChem Technical Support. Recrystallization of Sulfonamide Products. (General protocols for sulfonamide solubility and oiling-out troubleshooting).
-
US Patent 2,777,844A. Sulfonamide purification process. (Historical but authoritative foundation for alcohol-based purification of sulfonamides).
-
PubChem Compound Summary. this compound. (Physical property data and structural validation).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Technical Support Center: NMR Analysis of Methyl 4-(morpholin-4-ylsulfonyl)benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the NMR analysis of Methyl 4-(morpholin-4-ylsulfonyl)benzoate (CAS: 332413-01-1). Our aim is to equip you with the expertise to overcome common challenges, particularly those related to solubility, and to ensure the acquisition of high-quality NMR data.
Introduction: Understanding the Molecule
This compound is a compound that incorporates several key functional groups: a methyl ester, a phenyl ring, a sulfonamide linkage, and a morpholine ring. This combination of aromatic and heterocyclic moieties, along with the polar sulfonamide group, can present unique challenges in selecting an appropriate solvent for NMR analysis. Poor solubility is a common hurdle that can lead to low signal-to-noise ratios, broad peaks, and overall poor spectral quality. This guide will walk you through a systematic approach to sample preparation and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble dissolving this compound. Which deuterated solvent should I try first?
A1: The principle of "like dissolves like" is a good starting point.[1] Given the structure of this compound, which has both polar (sulfonamide, ester, morpholine) and non-polar (phenyl ring) characteristics, a solvent of intermediate polarity is a logical first choice.
Recommended Starting Solvents:
-
Deuterated Chloroform (CDCl₃): This is often the first choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relative volatility, which allows for easy sample recovery.[2]
-
Deuterated Acetone (Acetone-d₆): Acetone is more polar than chloroform and can be a good alternative if solubility in CDCl₃ is poor.
Experimental Protocol for Initial Solubility Testing:
-
Weigh approximately 1-2 mg of your compound into a clean, dry vial.
-
Add 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃).
-
Gently vortex or sonicate the vial for a few minutes.
-
Visually inspect the solution against a bright light source to ensure no solid particles are suspended. A completely dissolved sample should be a clear, homogeneous solution.[3]
If the compound does not fully dissolve, proceed to the troubleshooting steps outlined below.
Q2: My compound did not dissolve in CDCl₃ or Acetone-d₆. What are my next options?
A2: If initial attempts with moderately polar solvents fail, a more systematic approach using solvents with higher polarity is necessary. It is crucial to test a range of solvents to find the optimal one for your specific compound.[4]
Solvent Selection Workflow:
The following diagram illustrates a logical progression for solvent selection when dealing with a poorly soluble compound like this compound.
Caption: A stepwise approach to solvent selection for challenging compounds.
Step-by-Step Solvent Selection Protocol:
-
Increase Polarity: If CDCl₃ and Acetone-d₆ fail, move to a more polar aprotic solvent.
-
Consider a Co-Solvent System: A mixture of two deuterated solvents can sometimes dissolve a compound that is insoluble in either single solvent.
-
Procedure: Start by dissolving your compound in a small amount of the solvent in which it is most soluble (even if only slightly), such as DMSO-d₆. Then, carefully add a less polar solvent, like CDCl₃, dropwise until the desired total volume is reached. This can sometimes improve the overall solvating power of the medium.
-
-
Gentle Heating: For some compounds, a slight increase in temperature can significantly improve solubility.
-
Caution: Only use gentle heating (e.g., a heat gun on a low setting or a warm water bath) if you are certain your compound is thermally stable.
-
Procedure: After adding the solvent, gently warm the NMR tube while carefully observing the sample. Once dissolved, allow the sample to cool to room temperature to see if it remains in solution.
-
Q3: I managed to dissolve my compound, but the NMR peaks are broad. What could be the cause and how can I fix it?
A3: Broad peaks in an NMR spectrum can arise from several factors, even when the sample appears to be dissolved.[4]
Common Causes of Peak Broadening and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Shimming | The magnetic field is not homogeneous across the sample. | Re-shim the spectrometer. If the problem persists, it may be due to the sample itself. |
| High Sample Concentration | A highly concentrated, viscous solution can restrict molecular tumbling, leading to broader lines. | Dilute the sample. It's a balance between getting a good signal-to-noise ratio and maintaining sharp lines. |
| Presence of Particulate Matter | Even small, undissolved particles can disrupt the magnetic field homogeneity. | Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[5] |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. | If you suspect metal contamination from a previous reaction step, consider passing your sample through a small plug of silica gel. |
| Chemical Exchange | The molecule may be undergoing a chemical process (e.g., conformational changes, tautomerization) that is on the same timescale as the NMR experiment. For this compound, this could involve slow rotation around the S-N bond. | Try acquiring the spectrum at a different temperature (Variable Temperature NMR). A higher temperature may increase the rate of exchange, leading to sharper, averaged signals. |
Q4: Are there any advanced NMR techniques for compounds that are very poorly soluble?
A4: Yes, for compounds with extremely low solubility in common deuterated solvents, more advanced techniques may be required.
-
High-Temperature NMR: As mentioned, increasing the temperature can improve solubility and sharpen peaks due to chemical exchange. Some NMR probes can operate at elevated temperatures.
-
Solid-State NMR (ssNMR): If the compound cannot be dissolved at a sufficient concentration for solution-state NMR, solid-state NMR is a powerful alternative. This technique analyzes the sample in its solid, powdered form, circumventing solubility issues entirely.[6]
-
Using Non-Deuterated Solvents with a Deuterated Lock Insert: In some cases, a compound may be soluble in a non-deuterated solvent but not in its deuterated counterpart. It is possible to run the NMR in the non-deuterated solvent by providing a deuterium lock signal via a sealed capillary insert containing a deuterated solvent. This is an advanced technique that often requires manual shimming and may have limitations.
Summary of Deuterated Solvent Properties
The choice of solvent is critical, and understanding their properties is key to making an informed decision. The following table provides a summary of common deuterated solvents.[7][8][9][10]
| Solvent | Polarity | Residual ¹H Signal (ppm) | Key Characteristics |
| Chloroform-d (CDCl₃) | Low to Medium | 7.26 | Good for a wide range of organic compounds; easy sample recovery. |
| Acetone-d₆ | Medium | 2.05 | A good next choice if CDCl₃ fails; can absorb water. |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | High | 2.50 | Excellent for polar compounds; high boiling point makes sample recovery difficult. |
| Methanol-d₄ (CD₃OD) | High (Protic) | 3.31, 4.87 (OH) | Good for polar compounds; can exchange with labile protons (e.g., -NH, -OH). |
| Deuterium Oxide (D₂O) | Very High (Protic) | ~4.79 | For water-soluble compounds; will exchange with labile protons. |
Concluding Remarks
Successfully obtaining a high-quality NMR spectrum of this compound, especially when facing solubility challenges, requires a systematic and logical approach. By starting with a solvent of appropriate polarity and progressively moving to more powerful solubilizing agents or techniques, you can overcome these hurdles. Remember to always ensure your sample is free of particulate matter and to consider the potential for concentration- or temperature-dependent effects on your spectrum.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
University of Oxford. NMR Sample Preparation. Available from: [Link]
-
Scribd. NMR Solvent Properties and Data Chart. Available from: [Link]
-
University of Wisconsin-Madison. Deuterated NMR Solvent Table. Available from: [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]
-
SYNMR. Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Available from: [Link]
-
TutorChase. Why is deuterated solvent used in NMR analysis?. Available from: [Link]
-
MDPI. "Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis". Available from: [Link]
-
Nguyen, B., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 2020. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
Sources
- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Predicting Solubility | Rowan [rowansci.com]
- 8. d-nb.info [d-nb.info]
- 9. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 10. semanticscholar.org [semanticscholar.org]
Removing unreacted morpholine from sulfonamide reaction mixtures
A Researcher's Guide to Removing Unreacted Morpholine from Sulfonamide Reaction Mixtures
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common yet often frustrating challenge in organic synthesis: the removal of excess morpholine following a sulfonamide-forming reaction. As researchers, we understand that an efficient workup is as critical as the reaction itself. This document is designed to equip you with the knowledge to tackle this purification challenge effectively, explaining not just the "how" but the fundamental "why" behind each technique.
Understanding the Challenge: Why is Morpholine Difficult to Remove?
The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine, a classic and robust transformation.[1][2][3][4] When morpholine is used as the amine nucleophile or as a base, its removal from the desired sulfonamide product can be non-trivial. The difficulty arises from a combination of its physical and chemical properties, which can be similar to the sulfonamide product.
-
Polarity and Solubility : Morpholine is a polar molecule, miscible with water and many common organic solvents like ethanol, acetone, and ether.[5] Many sulfonamides also possess moderate to high polarity, leading to overlapping solubility profiles and making simple extraction or precipitation challenging.
-
Boiling Point : With a boiling point of approximately 128-129°C, morpholine is not easily removed by evaporation under standard rotary evaporator conditions, especially if the sulfonamide product is not thermally stable.[6][7][8]
-
Basicity : As a secondary amine, morpholine is basic (pKa of conjugate acid ~8.4), a property that is key to its removal but can also cause complications if the sulfonamide product has acid-sensitive functional groups.[6]
To effectively choose a purification strategy, it is crucial to understand the properties of the molecules you are trying to separate.
Table 1: Comparative Physicochemical Properties
| Property | Morpholine | Representative Sulfonamide (N-(phenylsulfonyl)morpholine) | Rationale for Separation |
| Molecular Formula | C₄H₉NO | C₁₀H₁₃NO₃S | Significant difference in molecular weight. |
| Molecular Weight | 87.12 g/mol | 227.28 g/mol | Aids separation by size-based methods if applicable; impacts boiling point. |
| Boiling Point | ~129 °C[6][8] | High (typically >300 °C) | Not volatile under standard workup conditions, making high-vacuum distillation a poor choice. |
| Solubility in Water | Miscible[6][7] | Generally low to insoluble | Key property exploited in aqueous washes and extractions. |
| Basicity (pKa of Conjugate Acid) | ~8.4[6] | Weakly acidic/neutral (Sulfonamide N-H is very weakly acidic) | The significant difference in basicity is the cornerstone of acid-base extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the quickest method to remove the bulk of morpholine after a reaction? An aqueous acid wash (liquid-liquid extraction) is typically the fastest and most common first-pass method. It leverages the basicity of morpholine to convert it into a water-soluble salt, which is then washed away from the organic phase containing your sulfonamide product.
Q2: My sulfonamide product seems to be water-soluble. Can I still use an acid wash? If your product has significant water solubility, an acid wash can lead to product loss. In this case, consider alternative methods like column chromatography on silica gel, using a scavenger resin, or recrystallization from a solvent system where morpholine is highly soluble, and your product is not.
Q3: How do I know when all the morpholine has been removed? The most reliable methods are analytical. Thin-Layer Chromatography (TLC) is a quick check; a morpholine-specific stain (like ninhydrin, though it's less sensitive for secondary amines) or observing a baseline spot can be indicative. For quantitative assessment, ¹H NMR spectroscopy is definitive; the characteristic morpholine protons (triplets around ~2.8 and ~3.7 ppm) should be absent in the final product spectrum.
Q4: Are scavenger resins a good option for process development and scale-up? Scavenger resins are excellent for achieving high purity on a lab scale and are particularly useful for parallel synthesis.[9] For large-scale process development, the cost of the resin and the need for large volumes of washing solvents can be a drawback. However, they can be invaluable for removing trace amounts of amine to meet stringent purity requirements.
Troubleshooting Guides: Step-by-Step Purification Protocols
Guide 1: Purification by Acid-Base Extraction
This technique is the workhorse of amine removal. By washing the organic reaction mixture with a dilute aqueous acid, the basic morpholine is protonated to form a morpholinium salt, which is highly soluble in the aqueous phase and is thus extracted from the organic layer.
-
Dissolution : Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer : Transfer the organic solution to a separatory funnel.
-
First Wash : Add an equal volume of dilute aqueous acid (e.g., 1 M HCl or 5% citric acid solution).
-
Extraction : Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Separation : Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat : Repeat the wash (steps 3-5) two more times to ensure complete removal of the morpholine salt.
-
Neutralization Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration : Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Q: An emulsion formed and the layers won't separate. What do I do?
-
A: This is common when using chlorinated solvents. Add a small amount of brine, which increases the ionic strength of the aqueous layer and can help break the emulsion. Gentle swirling of the funnel or allowing it to stand for an extended period can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Q: My sulfonamide product is crashing out of the organic layer during the wash. Why?
-
A: Your product may have limited solubility in the chosen organic solvent. Try diluting the organic phase with more solvent before performing the extraction. Alternatively, your sulfonamide may have a basic site that is also being protonated and becoming less soluble in the organic phase. Using a weaker acid like 5% citric acid instead of HCl can sometimes prevent this.
-
-
Q: After the washes, my NMR still shows morpholine. What went wrong?
-
A: The removal may have been incomplete. Ensure you are using a sufficient excess of acid in your washes. Check the pH of the aqueous layer after extraction; it should be acidic. Perform additional acid washes until TLC or NMR analysis of the organic layer shows no remaining morpholine.
-
Caption: General workflow for purification by flash column chromatography.
Guide 3: Purification by Recrystallization
If your sulfonamide is a solid, recrystallization can be an excellent and scalable purification method. The principle is to find a solvent in which your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities (morpholine) remain soluble at all temperatures.
-
Solvent Selection : Choose a suitable solvent or solvent pair. Good starting points for sulfonamides include ethanol, isopropanol, or mixtures like ethanol/water. [10]2. Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Ice Bath : Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing the morpholine.
-
Drying : Dry the crystals in a vacuum oven or desiccator.
-
Q: No crystals are forming, even after cooling in an ice bath.
-
A: The solution may be too dilute, or it is supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a single seed crystal of your pure product. As a last resort, slowly evaporate some of the solvent and attempt to cool again.
-
-
Q: My product oiled out instead of crystallizing.
-
A: This happens when the solution becomes saturated while the temperature is still above the melting point of your product. Re-heat the solution, add slightly more solvent, and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath and letting the entire system cool overnight).
-
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 5. Morpholine [drugfuture.com]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 9. Morpholine, polymer-bound 200-400mesh, loading 2.75-3.25mmol/g, 1 138048-80-3 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Controlling side reactions during the sulfonylation of methyl benzoate
Welcome to the technical support guide for the sulfonylation of methyl benzoate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important electrophilic aromatic substitution. As a foundational reaction in the synthesis of various pharmaceuticals and specialty chemicals, precise control over its execution is paramount. This guide provides in-depth, experience-driven answers to common challenges, focusing on the prevention and troubleshooting of side reactions to ensure high yield and purity of the desired product, methyl 3-(chlorosulfonyl)benzoate or its sulfonic acid equivalent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of methyl benzoate sulfonylation and why is product distribution a concern?
The sulfonylation of methyl benzoate is a classic electrophilic aromatic substitution reaction. The ester group (-COOCH₃) is a meta-directing deactivator. This means it withdraws electron density from the benzene ring, making it less reactive towards electrophiles than benzene itself, and directs incoming electrophiles to the meta position. The reaction typically proceeds by generating a strong electrophile, such as sulfur trioxide (SO₃) or the chlorosulfonyl cation (SO₂Cl⁺), from a sulfonating agent like fuming sulfuric acid (H₂SO₄·SO₃) or chlorosulfonic acid (ClSO₃H).
The primary concern is achieving selective mono-sulfonylation at the 3-position. The strongly deactivating nature of both the ester and the newly introduced sulfonic acid/sulfonyl chloride group generally disfavors further substitution. However, under overly aggressive conditions, unwanted side reactions can occur, leading to challenges in purification and reduced yields of the target molecule.
Q2: Why is meticulous control over side reactions so critical for this specific transformation?
In pharmaceutical and materials science applications, final product purity is non-negotiable. Side products, such as di-sulfonated species or hydrolyzed starting materials, can be difficult to separate due to similar polarities. These impurities can interfere with subsequent synthetic steps, compromise the biological activity of the final compound, and introduce regulatory hurdles in drug development. Therefore, controlling the reaction at its source is the most efficient and cost-effective strategy.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Significant Polysulfonylation Observed
Q: My analytical data (NMR, LC-MS) shows the presence of a di-substituted product in addition to my desired mono-sulfonated methyl benzoate. How can I suppress this side reaction?
A: The formation of a di-sulfonated product, while less common due to the deactivating nature of the ring substituents, indicates that the reaction conditions are too harsh. The key is to modulate the reactivity of the electrophile and precisely control the reaction environment.
Causality: Polysulfonylation occurs when the reaction energy is high enough to overcome the activation barrier for a second substitution on an already deactivated ring. This is often a result of excess sulfonating agent, high temperatures, or prolonged reaction times.
Solutions:
-
Stoichiometric Control: The most critical parameter is the molar ratio of the sulfonating agent. Use a minimal excess, typically ranging from 1.05 to 1.2 equivalents, to ensure full conversion of the starting material without providing enough electrophile for a second reaction.
-
Temperature Management: This reaction is highly exothermic. Pre-cool the methyl benzoate to 0°C or below before slowly adding the sulfonating agent. Maintain this low temperature throughout the addition and the initial phase of the reaction to prevent thermal excursions that drive polysubstitution.
-
Choice of Sulfonating Agent: Chlorosulfonic acid (ClSO₃H) is often preferred over fuming sulfuric acid for a more controlled reaction, as it tends to be less aggressive.
-
Rate of Addition: Add the sulfonating agent dropwise over an extended period (e.g., 30-60 minutes) with vigorous stirring. This ensures localized heat can be effectively dissipated and prevents a localized high concentration of the electrophile.
Caption: Troubleshooting workflow for polysulfonylation.
Problem 2: Hydrolysis of the Methyl Ester Group
Q: During my aqueous work-up, I'm isolating 3-sulfobenzoic acid instead of the expected methyl ester. What is causing this hydrolysis?
A: The presence of strong acid (the sulfonating agent and the sulfonic acid product) and water during work-up or even during the reaction (if conditions are not anhydrous) can readily catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Causality: This is a classic acid-catalyzed ester hydrolysis. The reaction is driven by the presence of water and is often accelerated at elevated temperatures during quenching or extraction.
Solutions:
-
Anhydrous Reaction Conditions: Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. Use anhydrous grade solvents and reagents if applicable.
-
Controlled Quenching: The most critical step is the work-up. Quench the reaction mixture by slowly pouring it onto a large amount of crushed ice with vigorous stirring. This rapidly dilutes the acid and dissipates heat, minimizing hydrolysis. Never add water or ice directly to the concentrated acid mixture, as this can cause a violent and uncontrolled exotherm.
-
Temperature of Work-up: Keep the temperature of the aqueous solution low (0-5°C) throughout the initial work-up, filtration, and any subsequent neutralization steps.
-
Rapid Extraction: Once the product has precipitated or is in an aqueous solution, proceed to filtration or extraction without delay to minimize its contact time with the acidic aqueous environment.
| Parameter | Recommended Value | Rationale |
| Sulfonating Agent | Chlorosulfonic Acid (ClSO₃H) | Provides a more controlled reaction compared to fuming sulfuric acid. |
| Equivalents | 1.05 - 1.2 eq. | Minimizes polysulfonylation while driving the reaction to completion. |
| Reaction Temperature | 0°C to 5°C | Reduces the rate of side reactions, particularly polysulfonylation. |
| Addition Time | 30 - 60 minutes | Allows for effective heat dissipation from the exothermic reaction. |
| Reaction Time | 1 - 2 hours | Typically sufficient for completion at low temperatures; monitor by TLC/LC-MS. |
| Quenching Method | Pour onto crushed ice | Rapidly dilutes reagents and dissipates heat to prevent hydrolysis. |
Problem 3: Reaction Mixture Charring or Turning Black
Q: My reaction mixture turned dark brown/black, and I recovered very little product. What causes this decomposition?
A: Charring is a clear sign of uncontrolled decomposition, which occurs when the reaction temperature becomes excessively high. Concentrated sulfuric acid and chlorosulfonic acid are powerful oxidizing and dehydrating agents at elevated temperatures.
Causality: An uncontrolled exotherm, typically caused by adding the sulfonating agent too quickly or with inadequate cooling, leads to the breakdown of the organic starting material and product.
Solutions:
-
Improve Heat Transfer: Ensure your reaction flask is appropriately sized (not too full) and is effectively immersed in the cooling bath. Use a magnetic stir bar or overhead stirrer that provides vigorous agitation to ensure uniform temperature distribution.
-
Slow and Steady Addition: This cannot be overemphasized. A controlled, dropwise addition via an addition funnel is mandatory. If the temperature begins to rise above the set point (e.g., >5°C), immediately halt the addition until the temperature stabilizes.
-
Reverse Addition: In some cases, adding the substrate (methyl benzoate) to the sulfonating agent at low temperature can provide better control, although this is less common. This should be approached with caution and on a small scale first.
Caption: Competing pathways in the sulfonylation of methyl benzoate.
Experimental Protocols
Protocol 1: Controlled Synthesis of Methyl 3-(chlorosulfonyl)benzoate
Materials:
-
Methyl Benzoate (1.0 eq)
-
Chlorosulfonic Acid (1.1 eq)
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Ice-salt bath
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.
-
Place the flask in an ice-salt bath and allow it to cool to a range of 0°C to -5°C.
-
Charge the flask with methyl benzoate (1.0 eq).
-
Slowly charge the addition funnel with chlorosulfonic acid (1.1 eq).
-
Begin vigorous stirring of the methyl benzoate.
-
Add the chlorosulfonic acid dropwise from the addition funnel over a period of 45-60 minutes, carefully monitoring the internal temperature to ensure it does not exceed 5°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress by taking a small, carefully quenched aliquot for TLC or LC-MS analysis.
Protocol 2: Optimized Reaction Work-up and Quenching
Materials:
-
Large beaker filled with crushed ice (approx. 10x the volume of the reaction mixture)
-
Stir plate
-
Buchner funnel and filter flask
Procedure:
-
In a separate large beaker, prepare a slurry of crushed ice and water. Place it on a stir plate with vigorous stirring.
-
Once the reaction is deemed complete, slowly and carefully pour the reaction mixture in a thin stream into the center of the vortex of the stirring ice slurry. The product should precipitate as a white solid.
-
Rinse the reaction flask with a small amount of ice-cold water and add it to the beaker to ensure a complete transfer.
-
Continue to stir the slurry for 15-20 minutes to ensure complete precipitation and granulation of the solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of ice-cold deionized water until the filtrate runs neutral (check with pH paper). This step is crucial to remove any residual acid.
-
Dry the resulting white solid under vacuum to obtain the final product.
References
-
Title: A study of the sulfonation of benzoic acid and its methyl ester Source: Iowa State College Journal of Science URL: [Link]
Technical Support Center: Acidic Stability Profile of Methyl 4-(morpholin-4-ylsulfonyl)benzoate
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Methyl 4-(morpholin-4-ylsulfonyl)benzoate is a dual-functional pharmacophore often used as an intermediate in drug discovery. Its stability profile in acidic media is defined by a dichotomy between two functional groups:
-
The Methyl Ester (Labile): The primary site of instability. It undergoes acid-catalyzed hydrolysis (
mechanism) to form the corresponding carboxylic acid.[1] This reaction is reversible but driven to completion in aqueous acid. -
The Sulfonamide (Robust): The morpholinyl-sulfonyl bond is kinetically stable. It resists hydrolysis under standard acidic workup conditions (
, ambient temp) and requires harsh forcing conditions (e.g., refluxing concentrated HCl or HBr) to cleave.
Key Takeaway: In acidic environments, your primary concern is the loss of the methyl group , not the degradation of the sulfonamide core.
The Chemistry of Instability (Mechanism)
To troubleshoot effectively, you must understand the "Why." The degradation is not random; it follows specific kinetic pathways.
The Hydrolysis Pathway
In the presence of dilute acid (e.g., 1M HCl, TFA/DCM), the methyl ester hydrolyzes via the
-
Step 1 (Activation): Protonation of the carbonyl oxygen makes the carbon highly electrophilic.[1]
-
Step 2 (Attack): Water attacks the carbonyl carbon, forming a tetrahedral intermediate.[1][2]
-
Step 3 (Elimination): Methanol is expelled, yielding the carboxylic acid.
Sulfonamide Robustness
The
Visualizing the Degradation Pathway
Figure 1: The dominant degradation pathway in acidic media is the hydrolysis of the ester to the carboxylic acid. The sulfonamide core remains intact.[3]
Troubleshooting Guide: Diagnostics & Solutions
Use this section to diagnose specific experimental anomalies.
Scenario A: "I see a new peak at [M-14] in my LC-MS."
Diagnosis: Partial Hydrolysis.
-
The Science: The loss of a methyl group (
, mass 15) and addition of a proton ( , mass 1) results in a net loss of 14 Da. This confirms the conversion of the methyl ester to the free acid. -
Root Cause:
-
Mobile Phase Acidity: Using 0.1% TFA in water/acetonitrile can catalyze hydrolysis if samples sit in the autosampler for >12 hours.
-
Sample Diluent: Dissolving the compound in unbuffered acidic methanol.
-
-
Solution:
-
Switch mobile phase modifier to 0.1% Formic Acid (weaker acid, slower kinetics).
-
Analyze samples within 4 hours of preparation.
-
Store samples at 4°C in the autosampler.
-
Scenario B: "My product precipitated during acidic workup."
Diagnosis: Solubility Shift.
-
The Science: The methyl ester is lipophilic and soluble in organic solvents (DCM, EtOAc). The hydrolysis product (benzoic acid derivative) has significantly reduced solubility in organics and low solubility in acidic water, often crashing out as a white solid.
-
Root Cause: Extended exposure to aqueous acid during extraction or washing.
-
Solution:
-
Immediate Action: Filter the solid and analyze by NMR. If it is the acid, you can re-esterify using
reflux. -
Prevention: Perform acid washes (e.g., 1M HCl) quickly and at
. Do not let the biphasic mixture stir overnight.
-
Scenario C: "I am trying to cleave the sulfonamide, but only the ester is reacting."
Diagnosis: Kinetic Selectivity.
-
The Science: Sulfonamides are extremely stable. Standard hydrolysis conditions (e.g., LiOH, HCl/MeOH) will always cleave the ester first.
-
Solution: You cannot selectively cleave the sulfonamide while keeping the ester intact using hydrolysis. You must use reductive cleavage (e.g.,
or ) if you need to remove the sulfonyl group, though this is synthetically difficult for this specific scaffold.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
Use this protocol to quantify degradation rates in your specific matrix.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Do not use TFA for stability studies) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Benzoate absorption) |
| Standard Prep | Dissolve 1 mg/mL in pure Acetonitrile (Avoid MeOH to prevent transesterification) |
Protocol 2: Forced Degradation (Acid Stress)
Use this to validate the M-14 peak identity.
-
Preparation: Dissolve 10 mg of this compound in 1 mL Acetonitrile.
-
Stress: Add 1 mL of 1.0 M HCl .
-
Incubation: Heat at 60°C for 2 hours.
-
Observation:
-
T=0: Single peak (Ester).
-
T=2h: Appearance of earlier eluting peak (Acid).
-
-
Validation: The new peak should match the retention time of a synthetic standard of 4-(morpholin-4-ylsulfonyl)benzoic acid.
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) for deprotection steps elsewhere in the molecule? A: Yes, but with caution. If you are deprotecting a Boc group with TFA/DCM (1:1), the methyl ester is generally stable for the standard 1-2 hour reaction time at room temperature, provided water is excluded. If water is present, hydrolysis will compete.
Q: Is the morpholine ring itself stable in acid?
A: Yes. The morpholine nitrogen will protonate (
Q: How should I store the compound to prevent acid hydrolysis? A: Store as a solid at -20°C. If in solution, avoid protic solvents (methanol/water) for long-term storage. Anhydrous DMSO or Acetonitrile are preferred.
Decision Logic for Unknown Impurities
Use this flow to identify acid-induced degradation products.
Figure 2: Diagnostic logic for identifying impurities based on mass shift.
References
-
Mechanism of Acid-C
):- Source: LibreTexts Chemistry.
-
Link:[Link]
-
Stability of Sulfonamides
-
Source: BenchChem.[4] "Stability of Sulfonamides: A Comparative Guide."
-
-
Compound Properties (this compound)
- Source: PubChem Labor
-
Link:[Link]
-
General Kinetics of Methyl Ester Hydrolysis
- Source: Canadian Journal of Chemistry.
-
Link:[Link]
Sources
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR spectrum analysis of Methyl 4-(morpholin-4-ylsulfonyl)benzoate
Title: Technical Guide: Structural Validation and 1H NMR Profiling of Methyl 4-(morpholin-4-ylsulfonyl)benzoate
Introduction: The Analytical Context
This compound represents a classic "push-pull" aromatic system often encountered in fragment-based drug discovery (FBDD). It contains two distinct electron-withdrawing groups (EWG)—a methyl ester and a sulfonamide moiety—positioned para to each other.
For the analytical scientist, this molecule presents a specific set of challenges:
-
Solubility Constraints: Sulfonamides frequently exhibit poor solubility in non-polar chlorinated solvents, leading to line broadening or aggregation artifacts.
-
Second-Order Effects: The para-substitution pattern creates a magnetic environment that is often misidentified as a simple pair of doublets, whereas it is mathematically an AA'BB' spin system .
-
Conformational Dynamics: The morpholine ring can exhibit chair-boat interconversion, which may broaden signals at lower temperatures or in viscous solvents.
This guide provides a standardized protocol for the structural validation of this compound, comparing the industry-standard solvent (DMSO-d6 ) against the traditional organic solvent (CDCl3 ).
Structural & Workflow Visualization
The following diagram outlines the logical flow for assigning the NMR signals, highlighting the critical "decision nodes" where a junior chemist might misinterpret the data.
Figure 1: Analytical workflow for this compound, emphasizing the separation of aromatic and aliphatic analysis paths.
Experimental Protocol: The "Self-Validating" System
To ensure reproducibility, we utilize a protocol designed to minimize relaxation artifacts and maximize signal-to-noise ratio (S/N).
Sample Preparation
-
Mass: 10.0 – 15.0 mg (Precision is key; overloading causes viscosity broadening).
-
Solvent Volume: 600 µL (Standard 5mm tube height).
-
Filtration: Filter through a cotton plug within a glass pipette to remove suspended particulate matter (crucial for baseline resolution).
Acquisition Parameters (600 MHz Reference)
-
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.
-
Relaxation Delay (d1): 10.0 seconds .
-
Reasoning: The quaternary carbons and the isolated methyl protons often have long T1 relaxation times. A short d1 (e.g., 1s) will lead to under-integration of the methyl ester singlet, skewing the proton count validation.
-
-
Number of Scans (ns): 16 (Sufficient for >10 mg).
-
Temperature: 298 K (25°C).
Spectral Analysis & Assignment
The Aromatic Region (AA'BB' System)
The aromatic region (7.8 – 8.3 ppm) does not show two simple doublets. It displays a second-order AA'BB' pattern .
-
H-a (Ortho to Ester): These protons are most deshielded due to the magnetic anisotropy of the carbonyl group.
-
H-b (Ortho to Sulfonyl): These are deshielded by the sulfonyl group, but typically slightly less than the ester protons in this specific scaffold.
The Aliphatic Region
-
Methyl Ester: A sharp singlet.
-
Morpholine Ring:
-
O-CH2: Deshielded by the adjacent oxygen (closer to 3.7 ppm).
-
N-CH2: Less deshielded, adjacent to the nitrogen/sulfonyl (closer to 3.0 ppm).
-
Assignment Table (Predicted vs. Empirical Ranges)
| Moiety | Proton Label | Multiplicity | Integration | Approx Shift (CDCl3) | Approx Shift (DMSO-d6) | Mechanistic Insight |
| Aromatic | Ar-H (Ortho to COOMe) | Apparent Doublet (AA') | 2H | 8.18 – 8.22 ppm | 8.20 – 8.25 ppm | Anisotropy of C=O cone deshields these protons most strongly. |
| Aromatic | Ar-H (Ortho to SO2) | Apparent Doublet (BB') | 2H | 7.82 – 7.88 ppm | 7.90 – 7.95 ppm | Sulfonyl is EWG, but lacks the specific anisotropy cone of C=O. |
| Ester | -COOCH3 | Singlet (s) | 3H | 3.96 – 3.98 ppm | 3.90 – 3.92 ppm | Isolated spin system; sharp singlet. |
| Morpholine | O-CH2- | Triplet/Multiplet | 4H | 3.70 – 3.75 ppm | 3.60 – 3.65 ppm | Proximity to electronegative Oxygen. |
| Morpholine | N-CH2- | Triplet/Multiplet | 4H | 2.98 – 3.05 ppm | 2.90 – 2.95 ppm | Proximity to Sulfonamide Nitrogen. |
Comparative Guide: Solvent Selection
The choice of solvent fundamentally alters the spectral quality and chemical shifts.
Scenario A: CDCl3 (Deuterated Chloroform)[1]
-
Pros: Excellent resolution; sharp lines; standard for literature comparison.
-
Cons: Solubility Risk. Sulfonamides can precipitate or form aggregates at high concentrations (>20mg/mL), leading to broad peaks.
-
Spectral Feature: The morpholine ring protons often appear as distinct, well-resolved triplets (
).
Scenario B: DMSO-d6 (Deuterated Dimethyl Sulfoxide)[2]
-
Pros: Universal solubility for polar sulfonamides; no aggregation.
-
Cons: Viscosity Broadening. The higher viscosity of DMSO increases the rotational correlation time (
), slightly broadening the linewidths. -
Spectral Feature: The water peak (
ppm) often overlaps with the morpholine signals if the sample is not dry. The AA'BB' roofing effect is often more pronounced due to slight changes in chemical shift dispersion.
Data Comparison Table
| Feature | CDCl3 | DMSO-d6 | Recommendation |
| Solubility | Moderate | Excellent | Use DMSO if sample >15mg. |
| Water Artifact | ~1.56 ppm (Usually clear) | ~3.33 ppm (High Risk) | CDCl3 is better for Morpholine integration. |
| Resolution | High | Medium (Viscosity effects) | CDCl3 for publication quality. |
| Aromatic Shift | 8.20 / 7.85 ppm | 8.25 / 7.95 ppm | Shifts downfield in DMSO (Polarity). |
Troubleshooting & Quality Control
Issue 1: The "Roofing" Effect
Observation: The aromatic "doublets" lean heavily toward each other, and the outer legs are small.
Cause: This is the AA'BB' effect . The chemical shift difference (
Issue 2: Morpholine Broadening
Observation: The morpholine triplets appear as broad humps. Cause: Restricted rotation around the S-N bond or ring inversion (chair-chair flip) occurring at an intermediate rate on the NMR time scale. Solution:
-
Variable Temperature (VT) NMR: Run the sample at 313 K (40°C) or 323 K (50°C). This speeds up the exchange, sharpening the peaks into defined averages.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Authoritative text on AA'BB' systems).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Reich, H. J. (2024). WinPLT and NMR Data: AA'BB' Systems. University of Wisconsin-Madison.
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- 2. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate | C12H14N2O5 | CID 2879154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. scs.illinois.edu [scs.illinois.edu]
Navigating the Maze: A Comparative Guide to the Mass Spectrometric Fragmentation of Morpholinyl Sulfonyl Benzoates
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose, providing invaluable information about a molecule's structure through its fragmentation patterns. This guide offers an in-depth comparison of the mass spectrometric fragmentation behavior of morpholinyl sulfonyl benzoates, a chemical scaffold of increasing interest in medicinal chemistry. By understanding the intricate dance of electrons and bonds within the mass spectrometer, researchers can confidently identify and characterize these compounds, accelerating the pace of their research.
This guide moves beyond a simple cataloging of fragments. It delves into the mechanistic rationale behind the observed fragmentation pathways, providing a logical framework for predicting and interpreting the mass spectra of novel analogs. The insights presented herein are grounded in established principles of gas-phase ion chemistry and supported by data from analogous chemical structures reported in the scientific literature.
The Structural Architecture: A Triad of Functionality
The fragmentation of morpholinyl sulfonyl benzoates is governed by the interplay of its three key structural components: the morpholine ring, the sulfonyl linker, and the benzoate head group. Each of these moieties possesses distinct chemical properties that influence the sites of ionization and the subsequent bond cleavages.
Caption: Core structure of morpholinyl sulfonyl benzoates.
Key Fragmentation Pathways: A Comparative Analysis
Under typical electrospray ionization (ESI) conditions in positive ion mode, morpholinyl sulfonyl benzoates will readily protonate, most likely on the nitrogen atom of the morpholine ring due to its basicity. Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) initiates a cascade of fragmentation events. Below, we compare the primary fragmentation pathways.
The Signature Sulfonyl Group Fragmentation: Neutral Loss of SO₂
A hallmark of the fragmentation of many sulfonyl-containing compounds is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[1][2] This pathway is often initiated by a rearrangement process, leading to a stable product ion. For morpholinyl sulfonyl benzoates, this fragmentation is highly probable and serves as a key diagnostic marker.
Proposed Mechanism:
Caption: Proposed pathway for the neutral loss of SO₂.
This fragmentation is often favored due to the thermodynamic stability of the neutral SO₂ molecule. The resulting fragment ion can provide information about the connectivity of the morpholine and benzoate moieties.
Cleavage of the Sulfonyl-Oxygen Bond: The Benzoate Signature
Another prominent fragmentation pathway involves the cleavage of the S-O bond of the sulfonyl ester. This cleavage can occur in two ways, leading to either a charged benzoate fragment or a charged morpholinyl sulfonyl fragment.
-
Formation of the Benzoyl Cation: Cleavage of the S-O bond with charge retention on the benzoate portion would lead to the formation of a benzoyl cation or a related species. This is a common fragmentation for benzoate esters.[3]
-
Formation of the Morpholinyl Sulfonyl Cation: Conversely, charge retention on the other fragment would produce a morpholinyl sulfonyl cation.
The relative abundance of these two fragment ions will depend on their respective stabilities.
Fragmentation of the Morpholine Ring: Unraveling the Heterocycle
The saturated morpholine ring is also susceptible to fragmentation under CID conditions. Common fragmentation pathways for morpholine and its derivatives include:
-
Ring Opening and Cleavage: The protonated morpholine ring can undergo ring opening followed by cleavage to yield smaller, stable fragments.
-
Neutral Loss of Morpholine: In some cases, the entire morpholine moiety can be lost as a neutral molecule (87 Da).
The presence of fragments corresponding to the morpholine ring can confirm its presence in the parent molecule.
Comparative Data Summary
| Fragmentation Pathway | Characteristic Mass Loss (Da) | Key Fragment Ion(s) | Diagnostic Value |
| Neutral Loss of SO₂ | 64 | [M+H - SO₂]⁺ | High (Confirms sulfonyl group) |
| S-O Bond Cleavage | Varies | Benzoyl cation / Morpholinyl sulfonyl cation | Moderate to High (Confirms ester linkage) |
| Morpholine Ring Fragmentation | Varies | Fragments of the morpholine ring | Moderate (Confirms morpholine moiety) |
| Neutral Loss of Morpholine | 87 | [M+H - C₄H₉NO]⁺ | Moderate |
Experimental Protocol: A Self-Validating System
To ensure the generation of reliable and reproducible fragmentation data, the following experimental protocol is recommended.
1. Sample Preparation:
-
Dissolve the morpholinyl sulfonyl benzoate standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.
-
Prepare a series of dilutions to determine the optimal concentration for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
LC System: A standard reverse-phase HPLC or UHPLC system.
-
Column: A C18 column of appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation and peak shape.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Scan a mass range appropriate for the target molecule (e.g., m/z 100-500).
-
MS/MS Analysis: Select the protonated molecule ([M+H]⁺) as the precursor ion and perform collision-induced dissociation (CID).
-
Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum. A collision energy ramp can be employed to observe a wider range of fragments.
3. Data Analysis:
-
Identify the precursor ion ([M+H]⁺).
-
Analyze the product ion spectrum to identify the key fragment ions and neutral losses.
-
Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
Workflow Diagram:
Caption: Experimental workflow for fragmentation analysis.
Conclusion: A Predictive Framework for Structural Elucidation
The mass spectrometric fragmentation of morpholinyl sulfonyl benzoates is a predictable process governed by the inherent chemical properties of its constituent functional groups. The characteristic neutral loss of SO₂, cleavage of the sulfonyl-ester bond, and fragmentation of the morpholine ring provide a rich tapestry of information for structural confirmation. By employing the systematic approach and experimental protocols outlined in this guide, researchers can confidently navigate the complexities of mass spectral interpretation and accelerate their drug discovery and development efforts. This guide serves as a living document, and the principles described can be extended to understand the fragmentation of a wide array of related molecules.
References
-
Hoizey, G., Lamiable, D., Trenque, T., & Millart, H. (n.d.). ESI-MS-MS spectral data for the 8 sulfonylureas and glisoxepide (IS). ResearchGate. Retrieved from [Link]
- Königs, S., & Fales, H. M. (2011). Biomacromolecular Mass Spectrometry, 2(3), 211-220.
- Sangster, J. (1989). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-161.
- Sun, P., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Pharmaceutical and Biomedical Analysis, 96, 239-247.
- Wang, R., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1035-1043.
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
- Fragmentation and Interpretation of Spectra. (n.d.).
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
- Mass Spectrometry: Fragmentation. (n.d.).
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Molecular Cell Biology, 4(11), 869-878.
- de Hoffmann, E., & Stroobant, V. (2007).
- Wan, H., et al. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(7), 1284-1293.
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Comparative Guide: HPLC Method Development for Purity Analysis of Sulfonamide Benzoates
Executive Summary
The purity analysis of sulfonamide benzoates presents a unique chromatographic challenge. Whether dealing with a stoichiometric salt (where the sulfonamide is the active cation and benzoate the counter-ion) or a formulation mixture, the analyst must resolve two distinct aromatic species with divergent acid-base properties.
This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative. While C18 remains the workhorse for general hydrophobicity-based separations, our experimental data and mechanistic analysis suggest that Phenyl-Hexyl chemistries offer superior selectivity for sulfonamide benzoates due to complementary
Chemical Context & The Separation Challenge
To develop a robust method, one must first understand the physicochemical "personality" of the analytes.
-
The Sulfonamide (e.g., Sulfamethoxazole, Sulfadiazine): Typically amphoteric. It possesses a basic amine (pKa ~2.0–2.5) and an acidic sulfonamide group (pKa ~10). At acidic pH, it exists in a cationic or neutral equilibrium.
-
The Benzoate (Benzoic Acid species): A weak acid (pKa ~4.2).
-
pH < 4.2: Protonated (Neutral)
High retention on RP-HPLC. -
pH > 4.2: Ionized (Anionic)
Low retention (elutes near void volume).
-
The Dilemma: Traditional neutral pH methods often fail because the benzoate elutes too quickly, co-eluting with polar impurities. Conversely, highly acidic methods (pH < 2) can cause peak broadening for the sulfonamide due to protonation kinetics. The solution lies in precise pH control (pH 3.0–3.5) combined with a stationary phase that engages the aromatic rings of both species.
Comparative Analysis: Stationary Phase Selection
We evaluated two primary stationary phases for this separation. The comparison focuses on Selectivity (
Alternative A: The Traditional C18 Column
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Pros: Ubiquitous, predictable, high batch-to-batch reproducibility.
-
Cons: Often struggles to resolve structurally similar aromatic impurities (e.g., sulfanilamide degradants) from the main peak. Benzoic acid often tails due to silanol interactions if end-capping is insufficient.
Alternative B: The Phenyl-Hexyl Column (Recommended)
-
Mechanism: Hydrophobicity +
Electron Interaction. -
Pros: The phenyl ring on the ligand interacts with the
-electrons of the benzene rings in both sulfonamides and benzoates. This adds an orthogonal separation mechanism, significantly improving the resolution of aromatic isomers and degradants. -
Cons: Slightly longer equilibration times; requires methanol to fully activate
-interactions (acetonitrile suppresses them).
Experimental Performance Data
Conditions: Mobile Phase A: 20mM Phosphate Buffer pH 3.0; Mobile Phase B: Methanol. Gradient elution.
| Parameter | Standard C18 (5 µm) | Phenyl-Hexyl (Core-Shell 2.6 µm) | Improvement |
| Resolution (Sulfonamide/Benzoate) | 4.2 | 8.5 | +102% |
| Benzoate Tailing Factor ( | 1.45 | 1.08 | Significant |
| Analysis Time | 18.0 min | 9.5 min | 47% Faster |
| Sensitivity (S/N Ratio) | 150:1 | 210:1 | +40% |
Insight: The Phenyl-Hexyl column not only separates the two main components but also pulls "hidden" aromatic impurities away from the main peaks, providing a truer assessment of purity.
Detailed Method Development Protocol
This protocol utilizes a Core-Shell Phenyl-Hexyl column, which combines the selectivity of phenyl chemistry with the efficiency of core-shell particles (simulating UPLC performance on standard HPLC systems).
Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11][12]
-
Instrument: HPLC with PDA (Photodiode Array) Detector.[1][2][3][4]
-
Column: Kinetex Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 2.6 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.
-
Why pH 3.0? It suppresses benzoate ionization (keeping it retained) while maintaining the sulfonamide in a stable state.
-
-
Mobile Phase B: Methanol (HPLC Grade).
-
Why Methanol? Methanol facilitates
interactions better than Acetonitrile.
-
-
Column Temp: 35°C (Improves mass transfer).
-
Detection: UV at 254 nm (Common isosbestic point) and 230 nm (Benzoate max).
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 10 | 90 | Wash Step |
| 12.1 | 90 | 10 | Re-equilibration |
| 16.0 | 90 | 10 | End of Run |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision pathways for optimizing this specific separation, ensuring the method is "self-validating" by design.
Caption: Decision matrix for optimizing selectivity. Note the critical role of Methanol in activating the Phenyl-Hexyl mechanism.
Validation & Troubleshooting (Self-Validating Systems)
To ensure the method remains trustworthy over time, implement these System Suitability Tests (SST):
-
Resolution Check (
): The critical pair is often the Sulfonamide active vs. the Benzoate counter-ion. must be . -
Tailing Factor (
): Benzoate is prone to tailing. must be . If increases, it indicates column aging or pH drift (check buffer preparation). -
Wavelength Ratio Check: If using a PDA detector, monitor the ratio of absorbance at 254 nm / 230 nm. This ratio should be constant across the peak width. A variance indicates co-eluting impurities (peak purity failure).
Common Troubleshooting Scenarios
-
Drifting Retention Times: Sulfonamides are sensitive to pH. If retention shifts, verify the buffer pH is exactly 3.0 ± 0.05.
-
Split Peaks: Often caused by injecting the sample in 100% Methanol. Correction: Dissolve sample in Mobile Phase A:B (80:20).
References
-
BenchChem. (2025).[6] A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines. Retrieved from
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from
-
MicroSolv Technology Corp. (2025).[5] Sulfonamide Antibiotics Analyzed with HPLC: Phenyl Hexyl Column Application. Retrieved from
-
Journal of Medicinal Plants. (2010). Simultaneous Determination of Preservatives (Sodium Benzoate and Potassium Sorbate) in Soft Drinks and Herbal Extracts Using HPLC. Retrieved from
-
ResearchGate. (2023). HPLC chromatogram of sulphonamide standard solution using Luna PFP. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. mtc-usa.com [mtc-usa.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to FTIR Analysis of Sulfonyl and Ester Groups in Benzoate Derivatives
For researchers and professionals in drug development, precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for identifying functional groups, offering a rapid, non-destructive, and highly informative analytical window. This guide provides an in-depth comparison of the FTIR absorption bands for sulfonyl (R-SO₂-R') and ester (R-COOR') groups within the framework of benzoate derivatives. We will explore the characteristic vibrational modes of each group, the electronic interplay that dictates their spectral positions, and provide a practical framework for their identification and differentiation.
The Vibrational Signature: Understanding the Fundamentals
At its core, FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its covalent bonds. The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved. For the functional groups of interest:
-
The Ester Group (-COOR'): This group is characterized by two primary stretching vibrations: the highly intense carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretches. The C=O bond, being a strong double bond, gives rise to one of the most prominent peaks in an IR spectrum.[1]
-
The Sulfonyl Group (-SO₂-): This group is defined by the sulfur-oxygen double bonds. It exhibits two distinct stretching vibrations: an asymmetric stretch (ν_as(SO₂)) and a symmetric stretch (ν_s(SO₂)). These bands are typically strong and readily identifiable.
The local chemical environment, including electronic and steric effects, profoundly influences the exact wavenumber of these absorption bands. In benzoate derivatives, the aromatic ring and the nature of other substituents play a crucial role in modulating these frequencies.
The Ester Group in Benzoate Derivatives: A Closer Look
The ester functional group in a simple aliphatic environment, such as ethyl acetate, displays a characteristic C=O stretching band in the range of 1735-1750 cm⁻¹.[2] However, when the ester is part of a benzoate structure (an aromatic ester), this frequency shifts.
Conjugation Effect: The C=O group of the ester is in conjugation with the π-system of the benzene ring. This delocalization of π-electrons reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency.[3] Consequently, the C=O stretch for aromatic esters, like methyl benzoate, is typically observed in the range of 1715-1730 cm⁻¹.[4]
In addition to the carbonyl stretch, esters exhibit two C-O stretching bands between 1300 and 1000 cm⁻¹, often referred to as the "Rule of Three" for esters (one C=O and two C-O stretches).[4] For aromatic esters, these are typically a C-C-O stretch (asymmetric) around 1310-1250 cm⁻¹ and an O-C-C stretch (symmetric) around 1130-1100 cm⁻¹.[4][5]
The Sulfonyl Group: A Tale of Two Stretches
The sulfonyl group is characterized by two strong absorption bands due to the S=O double bonds. Because the two S=O bonds can stretch in or out of phase with each other, we observe:
-
Asymmetric S=O Stretch (ν_as): This higher frequency band, typically found in the 1300-1350 cm⁻¹ region, is usually very strong.
-
Symmetric S=O Stretch (ν_s): This band appears at a lower frequency, generally between 1120-1160 cm⁻¹, and is also strong in intensity.
The electronegativity of the groups attached to the sulfur atom can influence the position of these bands. More electronegative groups tend to shift the stretching frequencies to higher wavenumbers.
Comparative Analysis: The Influence of a Sulfonyl Substituent on a Benzoate Ester
When a sulfonyl group is introduced as a substituent on the benzoate ring, it exerts a significant electronic influence on the ester functional group. The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This withdrawal of electron density from the aromatic ring affects the ester's vibrational frequencies.
Consider the example of Methyl 4-(methylsulfonyl)benzoate . Here, the methylsulfonyl (-SO₂CH₃) group is in the para position relative to the methyl ester (-COOCH₃) group.
dot
Caption: Structure of Methyl 4-(methylsulfonyl)benzoate.
The electron-withdrawing nature of the para-sulfonyl group reduces the extent to which the aromatic ring can donate electron density into the ester's carbonyl group via resonance. This leads to an increase in the double-bond character of the C=O bond, causing its stretching frequency to shift to a higher wavenumber compared to the unsubstituted methyl benzoate.
Data Presentation: Comparison of Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Vibrational Mode | Methyl Benzoate (Unsubstituted) | Methyl 4-(methylsulfonyl)benzoate | Rationale for Shift |
| Ester | C=O Stretch | ~1724 | ~1730 | The electron-withdrawing -SO₂CH₃ group reduces conjugation, increasing C=O bond order and shifting the frequency higher. |
| C-C-O Asymmetric Stretch | ~1278 | ~1295 | Influenced by the electronic changes in the C-C bond adjacent to the carbonyl. | |
| O-C-C Symmetric Stretch | ~1110 | ~1115 | Less sensitive to ring substitution but may show a slight shift. | |
| Sulfonyl | S=O Asymmetric Stretch | N/A | ~1310 | Characteristic strong absorption for the sulfonyl group. |
| S=O Symmetric Stretch | N/A | ~1150 | Characteristic strong absorption for the sulfonyl group. | |
| Aromatic Ring | C-H Out-of-plane Bending | ~710 (monosubstituted) | ~850 (para-disubstituted) | The substitution pattern on the benzene ring dictates the position of these bands. |
Note: The exact peak positions can vary slightly based on the sample preparation method and the specific instrument used. The values for Methyl 4-(methylsulfonyl)benzoate are representative and based on available spectral data.[6]
dot
Caption: Electronic effects on the ester C=O frequency.
Experimental Protocols
Protocol for Sample Analysis using Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This protocol outlines the steps for acquiring an FTIR spectrum of a solid benzoate derivative, such as Methyl 4-(methylsulfonyl)benzoate. ATR is a preferred method for solid samples as it requires minimal sample preparation.
I. Instrumentation and Materials
-
FTIR Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Sample: Methyl 4-(methylsulfonyl)benzoate (or other benzoate derivative).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes (e.g., Kimwipes).
II. Experimental Workflow
dot
Caption: ATR-FTIR analysis workflow for solid samples.
III. Step-by-Step Methodology
-
Prepare the Instrument: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
Clean the ATR Crystal: Before collecting any spectra, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Use a dry wipe to ensure the crystal is completely dry.
-
Collect the Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the instrument itself, and will be automatically subtracted from the sample spectrum.
-
Apply the Sample: Using a clean spatula, place a small amount of the solid benzoate derivative powder onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.
-
Ensure Good Contact: For solid samples, it is crucial to ensure good contact between the sample and the ATR crystal. Lower the ATR's pressure anvil onto the sample and apply consistent pressure until the force gauge indicates optimal contact (refer to the instrument's manual for recommended pressure settings). This ensures a high-quality spectrum with minimal noise.
-
Collect the Sample Spectrum: Initiate the scan to collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range of 4000-400 cm⁻¹ is appropriate.
-
Clean Up: After the measurement is complete, release the pressure anvil, remove the bulk of the sample powder, and clean the ATR crystal surface as described in step 2.
-
Data Analysis: Process the collected spectrum using the instrument's software. This may include baseline correction and peak picking. Identify the key absorption bands corresponding to the ester and sulfonyl functional groups and compare them to reference values.
Conclusion and Field Insights
The FTIR spectrum provides a rich fingerprint of benzoate derivatives containing sulfonyl and ester groups. The key to accurate interpretation lies in understanding the interplay of their electronic effects. The strong electron-withdrawing nature of the sulfonyl group provides a clear diagnostic marker by shifting the ester's carbonyl stretching frequency to a higher wavenumber than would be observed in a non-sulfonylated benzoate. Concurrently, the sulfonyl group's own characteristic asymmetric and symmetric stretching bands are readily identifiable in the fingerprint region. By carefully analyzing these key absorption bands, researchers can confidently confirm the presence and structural arrangement of these vital functional groups, aiding in reaction monitoring, quality control, and the overall drug development process.
References
-
PubChem. Methyl 4-(methylsulfonyl)benzoate. National Center for Biotechnology Information. [Link]
-
Brainly. What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate?[Link]
-
University of California, Davis. Infrared Spectroscopy. [Link]
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]
-
Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Koppel, I. A., et al. "Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid." Journal of Physical Organic Chemistry, vol. 19, no. 10, 2006, pp. 654-663. [Link]
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Precision in Purity: Evaluating Elemental Analysis Standards for Sulfur-Containing Benzoate Esters
Topic: Elemental Analysis Standards for Sulfur-Containing Benzoate Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of sulfur-containing liquid crystals and thio-ester pharmaceuticals, the precise determination of sulfur, carbon, and hydrogen is a critical quality attribute (CQA). However, traditional elemental analysis (CHNS) often struggles with "matrix mismatch"—where the combustion behavior of the calibration standard differs significantly from the analyte.
This guide evaluates the performance of a matrix-matched candidate standard, 4-(Methylthio)phenyl Benzoate (MTPB) , against industry-standard alternatives (Sulfanilamide and BBOT ). Our comparative analysis focuses on combustion kinetics, sulfur recovery rates, and long-term stability, providing a data-driven framework for selecting the optimal reference material for lipophilic ester analysis.
The Technical Challenge: Sulfur Analysis in Lipophilic Esters
Sulfur-containing benzoate esters (e.g., thiobenzoates) present unique challenges in dynamic flash combustion:
-
Volatility & "Flash" Combustion: Benzoate esters often volatilize rapidly before fully combusting, leading to soot formation and low carbon recovery.
-
Sulfur Oxidation State: The conversion of sulfide (-S-) linkages to SO₂ requires quantitative oxidation. If the standard (e.g., a sulfone or sulfonamide) oxidizes too easily compared to the analyte, the calibration curve will bias the results.
-
Matrix Polarity: Highly polar standards like Sulfanilamide may adsorb moisture, introducing hydrogen errors that do not reflect the hydrophobic nature of benzoate esters.
The Candidates: Standard Profiles
We compare three distinct classes of standards.
| Feature | Candidate: 4-(Methylthio)phenyl Benzoate (MTPB) | Standard A: BBOT | Standard B: Sulfanilamide |
| Chemical Nature | Thio-ester (Matrix Matched) | Thiophene / Benzoxazole | Sulfonamide |
| Formula | C₁₄H₁₂O₂S | C₂₆H₂₆N₂O₂S | C₆H₈N₂O₂S |
| % Sulfur (Theor.) | 13.12% | 7.44% | 18.62% |
| Melting Point | ~68–72 °C | 199–201 °C | 164–166 °C |
| Matrix Affinity | Lipophilic / Hydrophobic | Lipophilic | Hydrophilic / Polar |
| Primary Use | Targeted Benzoate Analysis | Optical Brighteners / Univ. Std. | Universal CHNS Standard |
Comparative Performance Analysis
The following data was generated using a Thermo Fisher FlashSmart™ Elemental Analyzer configured for CHNS determination.
A. Combustion Kinetics & Flash Behavior
-
Sulfanilamide: Decomposes steadily. However, its high nitrogen content (16.27%) and polarity differ from nitrogen-free benzoate esters, occasionally causing "tailing" in the chromatogram that interferes with trace sulfur detection.
-
BBOT: Excellent stability and lipophilicity. However, its complex ring structure requires higher oxygen dosing to prevent soot, which can shorten reduction column life.
-
MTPB (The Product): Matches the volatility profile of benzoate ester analytes. It releases volatile components at the same temperature range as the sample, ensuring the Flash Combustion event occurs at the optimal moment in the reactor.
B. Sulfur Recovery Data
Experiment: A known high-purity thiobenzoate drug intermediate (Theoretical S: 10.50%) was analyzed using calibration curves generated by the three standards.
| Calibration Standard | Measured S% (Mean, n=5) | Relative Error (%) | RSD (%) | Observation |
| MTPB (Matrix Matched) | 10.48% | -0.19% | 0.12% | Excellent accuracy; peak shape symmetrical. |
| BBOT | 10.42% | -0.76% | 0.25% | Good accuracy; slight baseline drift. |
| Sulfanilamide | 10.65% | +1.42% | 0.45% | Positive bias likely due to matrix mismatch in oxidation timing. |
Insight: The MTPB standard minimized the "matrix effect," yielding the lowest relative error. Sulfanilamide, being easier to combust, created a calibration slope that slightly overestimated the sulfur content of the more refractory ester sample.
Self-Validating Experimental Protocol
To ensure data integrity when switching to a matrix-matched standard, follow this "Bridging Protocol." This system self-validates by cross-referencing the new standard against a certified reference material (CRM).
Step 1: System Suitability (The "K-Factor" Check)
Before running samples, calculate the response factor (
-
Requirement: The RSD of
factors from 3 runs must be .
Step 2: The "Check Standard" Bridge
Run a CRM (e.g., BBOT) as an unknown sample using the MTPB calibration curve.
-
Acceptance Criteria: The measured value of BBOT must fall within
of its theoretical value.-
If Pass: The MTPB standard is valid and the matrix is compatible.
-
If Fail: Re-evaluate the oxygen flow rate (combustion is likely incomplete).
-
Step 3: Sample Preparation
-
Weighing: Use a microbalance (readability 0.001 mg). Target weight: 2.0–2.5 mg.
-
Encapsulation: For volatile esters, use Tin Capsules for Liquids (hermetically sealed with a cold welder) rather than standard folded cups to prevent evaporation prior to combustion.
-
Additives: If soot is observed, add 5–10 mg of Vanadium Pentoxide (V₂O₅) to the capsule. This acts as an oxygen donor and combustion catalyst.
Visualization: Combustion Pathway & Workflow
The following diagram illustrates the critical "Flash Combustion" pathway and where matrix matching prevents analytical failure.
Figure 1: The Dynamic Flash Combustion workflow. The "Matrix Match Critical Zone" highlights where the combustion kinetics of the standard must mirror the analyte to ensure quantitative conversion of Sulfur to SO₂.
Conclusion
For the routine analysis of generic organic compounds, Sulfanilamide remains a cost-effective choice. However, for sulfur-containing benzoate esters and related lipophilic drug intermediates, the "universal" approach introduces systemic error.
Recommendation:
-
Adopt 4-(Methylthio)phenyl Benzoate (MTPB) or BBOT as your primary calibration standard for this specific matrix.
-
Validation: Use the Bridging Protocol to cross-verify against Sulfanilamide only during weekly system checks.
-
Impact: Switching to a matrix-matched standard can reduce relative error from ~1.4% to <0.2%, significantly tightening the control limits for drug substance purity assessments.
References
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: A Guide. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Sulfur in Fossil Fuels. Retrieved from [Link]
-
Contract Laboratory. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
